Beta-Amyloid(1-14),mouse,rat
Description
Properties
Molecular Formula |
C₆₉H₉₅N₂₁O₂₄ |
|---|---|
Molecular Weight |
1603.70 |
sequence |
One Letter Code: DAEFGHDSGFEVRH |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight of murine beta-amyloid 1-14 peptide fragment
An In-Depth Technical Guide to the Molecular Weight of Murine Beta-Amyloid (1-14) Peptide Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The murine beta-amyloid (Aβ) (1-14) peptide fragment is a critical tool in Alzheimer's disease research, providing a non-aggregating counterpart to the human sequence for in-vivo and in-vitro studies. A precise understanding of its molecular weight is fundamental for its accurate synthesis, purification, and experimental application. This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of murine Aβ(1-14), detailing the underlying scientific principles and offering a validated protocol for its characterization.
Introduction: The Significance of Murine Beta-Amyloid in Alzheimer's Research
Alzheimer's disease is characterized by the cerebral accumulation of plaques primarily composed of beta-amyloid peptides.[1] These peptides are derived from the proteolytic processing of the amyloid precursor protein (APP).[1][2] While human and murine Aβ sequences are highly homologous, key amino acid substitutions in the murine sequence inhibit its propensity to aggregate, making it an invaluable negative control in aggregation and toxicity studies. The 1-14 fragment, in particular, is often utilized in studies focusing on the N-terminal domain's interactions and enzymatic processing. An exact knowledge of its molecular weight is paramount for quantitative analyses, ensuring the use of correctly synthesized and characterized peptide for reliable and reproducible experimental outcomes.
Theoretical Molecular Weight Calculation
The primary structure of the murine beta-amyloid (1-14) peptide fragment dictates its theoretical molecular weight. This is calculated by summing the molecular weights of the individual amino acid residues and subtracting the molecular weight of water for each peptide bond formed.
Amino Acid Sequence
The amino acid sequence for murine beta-amyloid (1-14) is as follows[1][3][4]:
Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His
In single-letter code: DAEFGHDSGFEVRH
Calculation Based on Amino Acid Residue Mass
The molecular weight of each amino acid is a known constant. The calculation for the monoisotopic mass of the murine Aβ(1-14) peptide is detailed in the table below. The final molecular weight of the peptide is the sum of the residue masses plus the mass of a single water molecule (for the terminal ends).
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da) |
| Aspartic Acid | Asp | D | 115.0269 |
| Alanine | Ala | A | 71.0371 |
| Glutamic Acid | Glu | E | 129.0426 |
| Phenylalanine | Phe | F | 147.0684 |
| Glycine | Gly | G | 57.0215 |
| Histidine | His | H | 137.0589 |
| Aspartic Acid | Asp | D | 115.0269 |
| Serine | Ser | S | 87.0320 |
| Glycine | Gly | G | 57.0215 |
| Phenylalanine | Phe | F | 147.0684 |
| Glutamic Acid | Glu | E | 129.0426 |
| Valine | Val | V | 99.0684 |
| Arginine | Arg | R | 156.1011 |
| Histidine | His | H | 137.0589 |
| Total Residue Mass | 1584.6752 | ||
| + H₂O (Termini) | 18.0153 | ||
| Total Monoisotopic Mass | 1602.6905 |
The calculated average molecular weight is 1602.63 g/mol .[3] This value is the theoretical benchmark for experimental verification.
Experimental Determination of Molecular Weight: A Protocol for MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and widely used technique for the analysis of peptides and proteins due to its high sensitivity and speed.[5][6] This section provides a detailed protocol for the determination of the molecular weight of murine Aβ(1-14).
Principle of MALDI-TOF Mass Spectrometry
In MALDI-TOF MS, the peptide analyte is co-crystallized with a matrix compound.[7] A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The charged ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes for them to reach the detector.
Experimental Workflow Diagram
Caption: Workflow for molecular weight determination of murine Aβ(1-14) using MALDI-TOF MS.
Step-by-Step Protocol
-
Reagent and Sample Preparation:
-
Sample Spotting:
-
On a stainless steel MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the spot.
-
Allow the mixture to air-dry completely, forming a co-crystal of the peptide and matrix. This is known as the dried-droplet method.[6]
-
-
Instrument Calibration:
-
Calibrate the MALDI-TOF mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected molecular weight of the analyte.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion linear or reflector mode. The reflector mode will provide higher mass accuracy.
-
The laser energy should be optimized to obtain good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of the murine Aβ(1-14) peptide.
-
The m/z value of this peak will represent the molecular weight of the peptide.
-
Potential Post-Translational Modifications and Their Impact on Molecular Weight
While synthetic peptides are generally free from post-translational modifications (PTMs), it is crucial for researchers working with cell or tissue extracts to be aware of potential modifications that can alter the molecular weight of endogenous Aβ peptides.[9]
| Modification | Mass Change (Da) | Description |
| Oxidation | +16 | Addition of an oxygen atom, commonly on methionine or histidine residues. |
| Formylation | +28 | Addition of a formyl group, often at the N-terminus. |
| Deamidation | +1 | Conversion of asparagine or glutamine to aspartic or glutamic acid, respectively. |
| Phosphorylation | +80 | Addition of a phosphate group, typically on serine, threonine, or tyrosine residues. |
Summary of Molecular Weight Data
| Peptide | Sequence | Theoretical Molecular Weight ( g/mol ) |
| Murine Beta-Amyloid (1-14) | DAEFGHDSGFEVRH | 1602.63[1][3][4] |
Conclusion
An accurate determination of the molecular weight of the murine beta-amyloid (1-14) peptide is a fundamental prerequisite for its effective use in Alzheimer's disease research. This guide has provided a comprehensive overview of both the theoretical calculation and a robust experimental protocol for its verification using MALDI-TOF mass spectrometry. By adhering to these principles and methodologies, researchers can ensure the quality and reliability of their experimental reagents, leading to more accurate and reproducible scientific findings.
References
-
GenScript. (n.d.). Beta-Amyloid(1-14),mouse,rat. Retrieved from [Link]
-
Schrader, M., & Süssmuth, R. D. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.12. Retrieved from [Link]
-
Lecchi, P., & Abramson, F. P. (2006). MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert. Proteome science, 4, 11. Retrieved from [Link]
-
LibreTexts. (2023, August 29). 3A.1: MALDI-TOF Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
Kailemia, M. J., et al. (2018). Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Letters, 51(8), 1167-1182. Retrieved from [Link]
-
Gevaert, K., et al. (2002). Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. Analytical Chemistry, 74(19), 4873-4880. Retrieved from [Link]
-
Portelius, E., et al. (2019). A Simplified and Sensitive Immunoprecipitation Mass Spectrometry Protocol for the Analysis of Amyloid-Beta Peptides in Brain Tissue. MethodsX, 6, 2376-2381. Retrieved from [Link]
-
Waters Corporation. (n.d.). Amyloid Beta Peptides Quantification by SPE-LC-MS/MS with Automated Sample Preparation for Preclinical Research and Biomarker. Retrieved from [Link]
-
UniProt Consortium. (2003, May 9). App - Amyloid-beta precursor protein - Mus musculus (Mouse). UniProt. Retrieved from [Link]
-
Slemmon, J. R., et al. (2020). An automated clinical mass spectrometric method for identification and quantification of variant and wild-type amyloid-β 1-40 and 1-42 peptides in CSF. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring, 12(1), e12045. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 20). App amyloid beta precursor protein [Mus musculus (house mouse)]. Gene - NCBI. Retrieved from [Link]
-
Portelius, E., et al. (2007). Characterization of Amyloid β Peptides in Cerebrospinal Fluid by an Automated Immunoprecipitation Procedure Followed by Mass Spectrometry. Journal of Proteome Research, 6(11), 4433-4439. Retrieved from [Link]
-
Kaneko, N., et al. (2014). Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PloS one, 9(5), e95194. Retrieved from [Link]
-
AnaSpec. (n.d.). Beta-Amyloid Peptide (1-40), mouse, rat. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 23). Gene ResultApp amyloid beta precursor protein [ (house mouse)]. NCBI. Retrieved from [Link]
-
Kollmer, M., et al. (2019). Overview of all murine Aβ fibril structures. (A) Amino acid sequence of... ResearchGate. Retrieved from [Link]
-
Hick, M., et al. (2016). Region-Specific Differences in Amyloid Precursor Protein Expression in the Mouse Hippocampus. Frontiers in Molecular Neuroscience, 9, 114. Retrieved from [Link]
-
MCE (MedChemExpress). (n.d.). β-Amyloid (1-14),mouse,rat. Retrieved from [Link]
-
Wikipedia. (2024, February 19). Amyloid-beta precursor protein. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amyloid-beta precursor protein - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. β-Amyloid (1-14),mouse,rat | Amyloid-β多肽片段 | MCE [medchemexpress.cn]
- 5. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Biological Activity of N-Terminal Truncated Amyloid Beta Fragments in Rats
Technical Guide for CNS Drug Discovery & Preclinical Research
Executive Summary
The "Amyloid Cascade Hypothesis" has traditionally focused on full-length A
This guide provides a technical framework for studying these fragments in rat models . While transgenic mice (e.g., Tg4-42, TBA2) are common for genetic expression, rat models via stereotaxic injection offer superior resolution for analyzing complex cognitive deficits and synaptic plasticity (Long-Term Potentiation, LTP). This document details the physicochemical properties, specific toxicity mechanisms, and validated experimental protocols for utilizing these fragments in vivo.
The Molecular Landscape: Why Truncated Fragments Matter
N-terminal truncation fundamentally alters the biophysical behavior of the amyloid peptide. The loss of the charged N-terminal residues (Aspartate, Alanine) increases hydrophobicity, accelerating aggregation kinetics.
Comparative Profile of Key A Species
| Feature | Full-Length A | Pyroglutamate A | A |
| Abundance in AD Plaques | High | High (Core constituent) | High (Often equals 1-42) |
| Aggregation Rate | Moderate | Rapid (250x faster) | Very Rapid |
| Solubility | Low | Very Low (Highly Hydrophobic) | Low |
| Proteolytic Stability | Susceptible | Resistant (Blocked N-term) | Moderate |
| Toxicity (Rat Neurons) | Neurotoxic | Hyper-toxic | Highly Neurotoxic |
| Mechanism | Oligomerization | Seeding Agent + Pore Formation | Aggregation + Ion Channel |
The "Seeding" Mechanism
A
Figure 1: The Prion-like Seeding Mechanism. A
In Vivo Rat Model: Stereotaxic Injection Protocol
Rats (e.g., Wistar or Sprague-Dawley) are preferred for these studies due to their well-defined hippocampal neuroanatomy and robust performance in spatial memory tasks compared to mice.
Peptide Preparation (Critical Step)
The biological activity depends entirely on the aggregation state (oligomeric vs. fibrillar) at the time of injection.
-
Solubilization: Dissolve lyophilized A
or A in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize. Evaporate HFIP to form a peptide film. -
Resuspension: Dissolve film in DMSO (5 mM), then dilute to 100 µM in PBS or sterile saline.
-
Oligomerization ("Aging"): Incubate at 4°C for 24 hours (for oligomers) or 37°C for >3 days (for fibrils).
-
Validation: Verify oligomer state via Western Blot (SDS-stable trimers/tetramers) or Thioflavin T fluorescence.
-
Stereotaxic Surgery Coordinates
Target: Dorsal Hippocampus (CA1 region) or Intracerebroventricular (ICV).
-
Anesthesia: Isoflurane (induction 5%, maintenance 2-3%).[1]
-
Coordinates (Relative to Bregma for adult rat ~300g):
-
Injection Volume: 5–10 µL (ICV) or 1–2 µL (Intra-hippocampal) at a rate of 0.5 µL/min.
Biological Activity & Readouts
Once injected, N-truncated fragments elicit specific biological responses measurable within 7–28 days.
Electrophysiology: Synaptic Plasticity (LTP)
N-truncated fragments are potent synaptotoxins. In acute hippocampal slices from injected rats:
-
Phenotype: Significant suppression of Long-Term Potentiation (LTP) in the Schaffer collateral-CA1 pathway.
-
Mechanism: A
oligomers bind to post-synaptic densities, triggering internalization of NMDA and AMPA receptors. -
Protocol: High-Frequency Stimulation (HFS) (e.g., 100 Hz, 1s) fails to induce sustained fEPSP slope potentiation in treated animals compared to vehicle controls.
Behavioral Phenotypes
Rats exhibit deficits in hippocampal-dependent spatial memory tasks.[3]
-
Morris Water Maze (MWM):
-
Observation: Increased escape latency; reduced time in target quadrant during probe trials.
-
Specificity: A
injected rats show deficits comparable to full AD transgenic models.
-
-
Y-Maze / Barnes Maze: Reduced spontaneous alternation (working memory deficit).
Neuropathology & Histology
-
Neuronal Loss: Significant loss of CA1 pyramidal neurons (visualized via NeuN or Fluoro-Jade C staining).
-
Gliosis: Robust astrogliosis (GFAP+) and microgliosis (Iba1+) surrounding the injection site, indicating a severe inflammatory response triggered by the hydrophobic fragments.
Experimental Workflow Diagram
Figure 2: End-to-End Experimental Workflow. From peptide synthesis and aging to in vivo administration and multi-modal validation.
References
-
N-truncated amyloid β (Aβ) 4-42 forms stable aggregates and induces acute and long-lasting behavioral deficits. Source: Acta Neuropathologica [Link][6]
-
Intraneuronal pyroglutamate-Abeta 3–42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model. Source: Acta Neuropathologica [Link]
-
Toxicity of pyroglutaminated amyloid beta-peptides 3(pE)-40 and -42 is similar to that of A beta1-40 and -42. Source: Journal of Neurochemistry [Link]
-
Block of LTP in rat hippocampus in vivo by beta-amyloid precursor protein fragments. Source: Neuroreport [Link][4]
-
Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways. Source: Chemical Science [Link]
-
Synergistic Effect on Neurodegeneration by N-Truncated Aβ4−42 and Pyroglutamate Aβ3−42 in a Mouse Model of Alzheimer’s Disease. Source: Frontiers in Aging Neuroscience [Link][6]
Sources
- 1. Early Electrophysiological Aberrations in the Hippocampus of the TgF344-AD Rat Model as a Potential Biomarker for Alzheimer’s Disease Prognosis | bioRxiv [biorxiv.org]
- 2. Hippocampal long‐term synaptic depression and memory deficits induced in early amyloidopathy are prevented by enhancing G‐protein‐gated inwardly rectifying potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Block of LTP in rat hippocampus in vivo by beta-amyloid precursor protein fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An intracerebroventricular injection of AΒ (1-42) modifies temporal profiles of spatial memory performance and oxidative status in the temporal cortex rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Methodological & Application
using rat beta-amyloid 1-14 as an ELISA standard control
Technical Guide: Validation and Optimization of Rat -Amyloid 1-14 as an ELISA Standard
Executive Summary & Biological Rationale[1]
The use of full-length Amyloid Beta (A
The "Rodent Gap": Sequence Criticality
Unlike the highly conserved C-terminus, the N-terminus of A
Sequence Alignment (Amino Acids 1-14):
-
Human: Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His[1]
-
Rat: Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His
-
Key Mutations:
-
R5G (Arg
Gly): Increases flexibility. -
Y10F (Tyr
Phe): Eliminates a phosphorylation site and alters aromatic stacking. -
H13R (His
Arg): Alters charge and metal ion (Cu/Zn) binding affinity.
-
Application Scope:
-
Standard Calibrator: For Competitive ELISAs quantifying rodent A
. -
Negative Control: To validate "Human-Specific" N-terminal antibodies (checking for lack of cross-reactivity).
-
Epitope Mapping: Defining antibody binding footprints in the 1-14 region.
Physicochemical Properties & Preparation[3][4][5][6][7][8]
Molecular Specifications
| Property | Value | Notes |
| Sequence | DAEFGHDSGFEVRH | 14 Amino Acids |
| Molecular Weight | ~1600.6 Da | Varies slightly by counter-ion (TFA/HCl) |
| Isoelectric Point (pI) | ~5.8 | Slightly acidic |
| UV Absorbance | Low/None at 280nm | CRITICAL: Rat 1-14 lacks Tyrosine (Y) and Tryptophan (W). It contains Phenylalanine (F), which absorbs weakly at 257nm. Do not use A280 to determine concentration. |
Reconstitution Protocol (The "Seed-Free" Method)
Although 1-14 is less aggregation-prone than 1-42, lyophilized peptides can form micro-aggregates. This protocol ensures a monomeric starting solution.
Materials:
-
Lyophilized Rat A
1-14 (store at -20°C).[1] -
Solvent: 1% NH
OH (Ammonium Hydroxide) or 10 mM NaOH (for basic peptides).[2] Note: A 1-14 is soluble in water, but a basic start ensures monomerization. -
Buffer: 1X PBS (pH 7.4).
Step-by-Step:
-
Equilibration: Allow the peptide vial to warm to room temperature (RT) for 30 minutes before opening to prevent condensation.
-
Initial Dissolution: Add 1% NH
OH to the vial to achieve a concentration of 1.0 mg/mL.-
Rationale: High pH disrupts pre-existing hydrogen bonds and
-sheets. -
Volume Calculation: If vial contains 1 mg peptide (net weight), add 1000
L. Note: Check the Certificate of Analysis (CoA) for "Peptide Content %". If the powder is 70% peptide, 1 mg powder = 0.7 mg peptide.
-
-
Vortex & Sonicate: Vortex for 30 seconds. Sonicate in a water bath for 5 minutes.
-
Aliquot & Storage:
-
Flash freeze aliquots in liquid nitrogen.
-
Store at -80°C.
-
Avoid Freeze-Thaw: Discard unused thawed aliquots.
-
Experimental Workflow: Competitive ELISA
For the quantification of Rat A
Principle
A Competitive ELISA is optimal for small peptides like 1-14 because they may not accommodate two antibodies (Capture and Detection) simultaneously without steric hindrance.
Workflow Logic:
-
Plate: Coated with full-length Rat A
(or 1-14 conjugated to BSA). -
Sample: Free Rat A
(Standard or Unknown) is mixed with the Primary Antibody. -
Competition: Free peptide competes with immobilized peptide for antibody binding.
-
Signal: Inverse relationship. High free A
= Low Signal.
Visual Pathway (DOT Diagram)
Caption: Workflow for Competitive ELISA using Rat A
Detailed Protocol
Reagents:
-
Coating Antigen: Rat A
1-14 conjugated to BSA (0.5 g/mL in Carbonate Buffer, pH 9.6). -
Primary Antibody: Rabbit anti-Rat A
(N-term specific). -
Standard: Reconstituted Rat A
1-14 (Serial dilutions: 1000 ng/mL to 0.1 ng/mL).
Procedure:
-
Coating: Add 100
L Coating Antigen to 96-well ELISA plate (high-binding). Incubate O/N at 4°C. -
Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200
L Blocking Buffer (1% BSA in PBS). Incubate 2h at RT. -
Competition Mix (Critical Step):
-
In a separate low-binding tube, mix 75
L of Standard/Sample with 75 L of Primary Antibody (at limiting concentration, e.g., 0.1 g/mL). -
Incubate for 1 hour at RT to reach equilibrium before adding to the plate.
-
-
Incubation: Transfer 100
L of the mixture to the blocked ELISA plate. Incubate 1h at RT. -
Detection: Wash 5x with PBST. Add 100
L Secondary Antibody (Goat anti-Rabbit HRP). Incubate 1h at RT. -
Development: Wash 5x. Add 100
L TMB. Stop with 100 L 1M H SO . Read at 450 nm.[3][4][5]
Validation: Specificity & Cross-Reactivity
One of the most powerful uses of Rat A
Experiment: Cross-Reactivity Check
-
Setup: Run two parallel standard curves in a Sandwich ELISA designed for Human A
.-
Curve A: Human A
1-42 (Positive Control). -
Curve B: Rat A
1-14 (Negative Control).
-
-
Result Interpretation:
-
High Specificity: Curve B remains at baseline (OD < 0.1). The antibody does not recognize the Rat sequence (G5, F10, R13 mutations prevent binding).
-
Cross-Reactivity: Curve B shows signal.[6] The antibody binds a conserved region (e.g., residues 1-4 DAEF).
-
Sequence Interaction Diagram:
Caption: Sequence divergence map highlighting the three critical mutations (Positions 5, 10, 13) that differentiate Human and Rat A
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal (Competitive) | Antibody concentration too high. | In competitive ELISA, the Ab must be limiting. Titrate Ab down until OD ~1.0-1.5 at 0 ng/mL standard. |
| High Background | Incomplete blocking or "Sticky" peptide. | Use 3% BSA or Casein for blocking. Ensure Tween-20 is present in wash buffers. |
| Inconsistent Replicates | Pipetting error or Peptide Aggregation. | Vortex standards immediately before pipetting. Use low-binding tips. |
| Flat Standard Curve | Antigen coating failure. | Small peptides (1-14) bind poorly to plastic. Use a BSA-Conjugate for coating, not free peptide. |
References
-
Sequence & Aggregation Differences
-
ELISA Methodology for Amyloid Peptides
- Englund, H., et al. (2007). "Sensitive ELISA detection of amyloid-β protofibrils in biological samples." Journal of Neurochemistry.
-
Peptide Solubility & Handling
- Stine, W. B., et al. (2011).
-
Rat vs.
- Funke, S. A., et al. (2012). "Detection of Amyloid-β Aggregates in Body Fluids." Current Alzheimer Research.
Sources
Application Note: Validation of Rat Beta-Amyloid 1-14 Antibodies via Peptide Blocking in Immunohistochemistry
Abstract & Scientific Rationale
The accumulation of Beta-Amyloid (A
Consequently, antibodies raised against the Human A
Mechanism of Action: The Competition Assay
The core principle of this assay is competitive inhibition . By pre-incubating the primary antibody with a molar excess of the immunizing peptide (Rat A
Diagram 1: Competitive Inhibition Mechanism
Caption: Scenario A shows normal antibody binding. Scenario B demonstrates how pre-saturation with the specific peptide prevents tissue binding, confirming specificity.
Materials & Reagents
-
Primary Antibody: Anti-Rat
-Amyloid 1-14 (Host: Rabbit/Mouse). -
Blocking Peptide: Rat
-Amyloid 1-14 Synthetic Peptide.-
Sequence: Asp-Ala-Glu-Phe-Gly -His-Asp-Ser-Gly -Phe-Glu-Val-Arg -His (DAEFGHDSGFEVRH).[3]
-
Note: Ensure the peptide sequence matches the rodent sequence, not the human.
-
-
Tissue Sections: Formalin-fixed paraffin-embedded (FFPE) Rat Brain (Hippocampus/Cortex).
-
Antigen Retrieval Reagent: 98% Formic Acid (Critical for A
plaques).[1][4] -
Antibody Diluent: PBS + 1% BSA + 0.3% Triton X-100.
Protocol: Step-by-Step Methodology
Phase 1: Molar Ratio Calculation (The "Math" of Blocking)
A common error is using a simple weight ratio (e.g., 1:1 µg). Because the peptide is much smaller than the antibody, a molar excess is required to drive the equilibrium toward the complex.
-
IgG MW: ~150,000 Da (150 kDa)
-
Rat A
1-14 MW: ~1,600 Da (1.6 kDa) -
Target Ratio: 10-fold Molar Excess (minimum).
Calculation Table:
| Component | Molecular Weight (Da) | Concentration | Amount for 1 mL Working Sol. |
|---|---|---|---|
| Primary Antibody | 150,000 | 1 µg/mL (Standard IHC) | 1 µg (6.67 pmol) |
| Blocking Peptide | 1,600 | -- | 0.1 µg (66.7 pmol) |
Result: To achieve a 10x molar excess, you only need ~0.1 µg of peptide for every 1 µg of antibody. However, to ensure total saturation, standard protocols often use a 50-100x molar excess or a 5-10x weight excess (which is a massive molar excess).
-
Recommendation: Use a 10x weight excess (e.g., 1 µg Ab + 10 µg Peptide) to guarantee blocking.
Phase 2: Preparation of the Blocking Mix
-
Reconstitute Peptide: Dissolve the lyophilized Rat A
1-14 peptide in sterile PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. -
Label Two Tubes:
-
Tube A (Control): Antibody Diluent + Primary Antibody.[5]
-
Tube B (Blocked): Antibody Diluent + Primary Antibody + Blocking Peptide.
-
-
Mix: Add the peptide to Tube B at a 10:1 ratio by weight relative to the antibody.
-
Example: If using 1 µg of Ab, add 10 µg of Peptide.
-
-
Incubate: Rotate both tubes overnight at 4°C or for 1-2 hours at Room Temperature.
-
Scientific Note: This pre-incubation allows the antibody-peptide equilibrium to stabilize before exposure to the tissue.
-
Phase 3: Tissue Preparation & Antigen Retrieval
Amyloid plaques are dense, beta-sheet rich structures that can mask epitopes. Standard heat retrieval (citrate) is often insufficient.
-
Deparaffinize: Xylene (2x 10 min) -> 100% EtOH (2x 5 min) -> 95% EtOH -> 70% EtOH -> Water.
-
Antigen Retrieval (Crucial):
-
Immerse slides in 98% Formic Acid for 5-10 minutes at Room Temperature.
-
Warning: Formic acid is corrosive. Use a fume hood.
-
Wash thoroughly in running tap water for 10 minutes (to remove acid).
-
-
Quench: 3% Hydrogen Peroxide in Methanol for 10 min (if using HRP).
-
Block Tissue: Incubate slides in Normal Serum (5%) for 1 hour to block non-specific tissue binding sites.
Phase 4: Staining & Detection
-
Application:
-
Apply Tube A (Control) mixture to Slide 1.
-
Apply Tube B (Blocked) mixture to Slide 2.
-
-
Incubation: Overnight at 4°C in a humidified chamber.
-
Washing: Wash 3x 5 min in TBST.
-
Secondary Ab: Apply HRP/Fluorophore-conjugated secondary antibody to both slides.
-
Visualization: DAB development or Fluorescence imaging.
Workflow Visualization
Diagram 2: Experimental Timeline
Caption: Integrated workflow combining peptide pre-incubation with formic acid antigen retrieval.
Expected Results & Troubleshooting
Data Interpretation Table
| Observation | Interpretation | Action |
| Tube A (Control): Strong StainingTube B (Blocked): No Staining | VALIDATED | The antibody is specific to the immunizing peptide sequence. |
| Tube A: Strong StainingTube B: Strong Staining | FAILED BLOCK | Peptide concentration too low or peptide sequence mismatch (e.g., Human vs Rat). |
| Tube A: No StainingTube B: No Staining | FAILED STAINING | Check antibody titer, antigen retrieval (Formic Acid), or tissue viability. |
| Tube A: Weak StainingTube B: Weak Staining | NON-SPECIFIC | Antibody may be binding off-target proteins not related to the peptide.[6][7] |
Common Pitfalls
-
Sequence Mismatch: Using Human A
peptide to block an antibody raised against Rat A . The Rat sequence (DAEFG HDSGF EVR H) must be used.[3] -
Insufficient Pre-incubation: Adding peptide and antibody to the tissue simultaneously will not work. They must bind in the tube first.
-
Inadequate Retrieval: A
plaques are notoriously difficult to stain without Formic Acid pretreatment. Citrate boiling alone often yields weak signals.
References
-
GenScript. (n.d.). Beta-Amyloid(1-14), mouse, rat Peptide Sequence and Properties. Retrieved from [3]
-
Abcam. (2025). Blocking with immunizing peptide protocol (peptide competition). Retrieved from
-
Kitamoto, T., et al. (1987).[1] Formic acid pretreatment enhances the immunostaining of cerebral and systemic amyloids. Lab Invest. (Methodology grounding for Formic Acid AR).
-
Atlas Antibodies. (n.d.). Antigen Blocking Protocol for IHC/ICC and WB. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Blocking Strategies for IHC. Retrieved from
Sources
- 1. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Amyloid Peptide (1-40), mouse, rat [anaspec.com]
- 3. genscript.com [genscript.com]
- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 5. Antigen Blocking Protocol for IHC/ICC and WB Atlas Antibodies [atlasantibodies.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Blocking with immunizing peptide protocol [abcam.com]
Application Notes and Protocols for Fluorescence Labeling of Rat Beta-Amyloid (1-14) for Tracking Studies
Introduction: The Significance of Tracking Rat Beta-Amyloid (1-14)
The accumulation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD). While much research has focused on the longer, more aggregation-prone Aβ(1-40) and Aβ(1-42) peptides, shorter N-terminal fragments such as Aβ(1-14) also play a significant role in the initial stages of plaque formation and neurotoxicity.[1][2] The rat model is frequently employed in AD research; however, the rat Aβ sequence differs from the human version at three residues, which is thought to contribute to a lower propensity for aggregation and plaque formation in these animals.[3][4] Understanding the dynamics of rat Aβ(1-14) is therefore crucial for interpreting data from these models and elucidating the early mechanisms of amyloid pathology.
Fluorescence labeling provides a powerful and sensitive method for tracking the localization, aggregation, and clearance of Aβ peptides in real-time, both in vitro and in vivo.[5] This guide provides a comprehensive overview of the principles and detailed protocols for the successful fluorescent labeling of rat Aβ(1-14), enabling researchers to meticulously follow its molecular journey.
The Critical Consideration: Labeling Strategy for Rat Aβ(1-14)
The amino acid sequence of rat beta-amyloid (1-14) is DAEFGHDSGFEVRH .[6] A key feature of this peptide is the absence of a lysine residue . Lysine's primary amine side chain is the most common target for labeling with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.[]
The absence of lysine in rat Aβ(1-14) dictates that the primary target for labeling is the N-terminal α-amino group of the first amino acid, aspartic acid (D). This has important implications for the labeling strategy:
-
Site-Specificity: Labeling will be exclusively at the N-terminus, providing a homogenous population of labeled peptides.
-
Potential for Altered Biology: The N-terminus of Aβ is known to be involved in its aggregation and interaction with other molecules.[8][9] Therefore, it is crucial to select a fluorophore that minimizes steric hindrance and to validate that the labeled peptide retains its key biological properties.
Workflow for Fluorescent Labeling of Rat Aβ(1-14)
The overall process for generating fluorescently labeled rat Aβ(1-14) for tracking studies can be visualized as follows:
Caption: Workflow for N-terminal labeling of rat Aβ(1-14).
Fluorophore Selection for Aβ(1-14) Tracking
The choice of fluorescent dye is critical and depends on the specific application. Key considerations include:
-
Photostability: Resistance to photobleaching during prolonged imaging.
-
Quantum Yield: Efficiency of converting absorbed light into emitted fluorescence.
-
Wavelength: Compatibility with available excitation sources and detectors, and minimizing background autofluorescence (longer wavelengths are often preferred for in vivo studies).[10]
-
Size and Charge: Smaller, neutral dyes are less likely to interfere with the peptide's biological activity.[11]
Table 1: Recommended Amine-Reactive Dyes for N-Terminal Labeling of Rat Aβ(1-14)
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Mass ( g/mol ) | Key Features |
| FITC (Fluorescein) | 494 | 518 | 389.38 | Bright, but pH sensitive and prone to photobleaching.[12] |
| Alexa Fluor™ 488 | 495 | 519 | ~643 | Bright, photostable, and pH insensitive.[13] |
| Cy®3 | 550 | 570 | ~767 | Good photostability, suitable for multiplexing.[10] |
| Alexa Fluor™ 555 | 555 | 565 | ~1250 | Very bright and photostable. |
| Cy®5 | 649 | 670 | ~792 | Far-red emission, good for in vivo imaging due to reduced tissue autofluorescence.[10] |
| Alexa Fluor™ 647 | 650 | 668 | ~1250 | Excellent for deep-tissue imaging, very bright and photostable. |
Detailed Protocols
Protocol 1: N-Terminal Labeling of Rat Aβ(1-14) with an NHS-Ester Dye
This protocol describes the covalent attachment of an amine-reactive fluorescent dye to the N-terminus of rat Aβ(1-14).
Materials:
-
Rat Aβ(1-14) peptide (high purity, >95%)
-
Amine-reactive fluorescent dye with NHS-ester group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifugal evaporator (optional)
Procedure:
-
Peptide Preparation:
-
Accurately weigh out 1 mg of rat Aβ(1-14) peptide.
-
Dissolve the peptide in a minimal volume of amine-free DMF or DMSO to a final concentration of 1-5 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the dissolved peptide with a 1.5 to 3-fold molar excess of the reactive dye.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the peptide-dye mixture to constitute at least 50% of the final reaction volume. The final peptide concentration should be in the range of 1 mg/mL.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of a primary amine-containing buffer such as Tris can be added. However, for immediate purification, this step can be omitted.
-
Protocol 2: Purification of Labeled Peptide by Reverse-Phase HPLC (RP-HPLC)
Purification is essential to remove unreacted dye and unlabeled peptide.[14]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Labeled peptide reaction mixture
Procedure:
-
Sample Preparation:
-
Acidify the labeling reaction mixture with a small volume of TFA (e.g., 1-5 µL) to ensure peptide protonation and better binding to the C18 column.
-
Centrifuge the sample to pellet any precipitated material.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the supernatant of the labeled peptide mixture onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 214 or 280 nm) and one for the specific fluorophore's absorbance maximum.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks that absorb at both the peptide and dye wavelengths. The labeled peptide should elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.
-
-
Solvent Removal:
-
Lyophilize or use a centrifugal evaporator to remove the solvent from the collected fractions.
-
Protocol 3: Quality Control of Labeled Rat Aβ(1-14)
A. Confirmation of Labeling by Mass Spectrometry:
-
Analyze a small aliquot of the purified, labeled peptide using MALDI-TOF or ESI mass spectrometry.
-
The observed molecular weight should correspond to the molecular weight of the rat Aβ(1-14) peptide plus the molecular weight of the fluorescent dye.
B. Assessment of Aggregation Propensity with Thioflavin T (ThT) Assay:
It is crucial to determine if the fluorescent label alters the aggregation kinetics of the peptide. The Thioflavin T (ThT) assay is a standard method for monitoring amyloid fibril formation.[1][4][15]
Caption: Thioflavin T assay workflow for assessing aggregation.
Procedure:
-
Prepare solutions of both unlabeled and labeled rat Aβ(1-14) at a concentration of 25 µM in a suitable aggregation buffer (e.g., PBS, pH 7.4).
-
Add Thioflavin T to each solution to a final concentration of 10-20 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals.
-
Plot fluorescence intensity versus time to generate aggregation curves. Compare the lag time and the final fluorescence plateau between the labeled and unlabeled peptides.
Application in Tracking Studies
Once validated, the fluorescently labeled rat Aβ(1-14) can be used in a variety of applications:
-
In Vitro Cellular Uptake and Trafficking: Live-cell imaging can be used to visualize the internalization and subcellular localization of the peptide in neuronal or glial cell cultures.[16]
-
In Vivo Imaging: In animal models, techniques such as two-photon microscopy can be employed to track the peptide's distribution, aggregation, and clearance in the brain.
-
Drug Screening: The labeled peptide can be used in high-throughput screening assays to identify compounds that inhibit its uptake, aggregation, or promote its clearance.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS-ester)- Incorrect pH of labeling buffer- Presence of amine-containing contaminants | - Use fresh, anhydrous DMF/DMSO for dye stock- Ensure buffer pH is between 8.3 and 8.5- Use high-purity, amine-free reagents |
| Multiple Peaks in HPLC | - Multiple labeling sites (unlikely for this peptide)- Isomers of the fluorescent dye- Peptide degradation | - Confirm peptide sequence and purity- Use a dye with a single isomer- Handle peptide solutions with care to avoid degradation |
| Altered Aggregation Kinetics | - Steric hindrance from the fluorescent label- Change in peptide charge or hydrophobicity | - Use a smaller, uncharged fluorescent dye- Compare the effects of different dyes- Acknowledge the potential for altered kinetics in data interpretation |
Conclusion
The successful fluorescence labeling of rat Aβ(1-14) is a critical first step for a wide range of studies aimed at understanding the initial stages of amyloid pathology. By carefully considering the unique characteristics of this peptide, particularly the absence of lysine residues, and by following the detailed protocols for N-terminal labeling, purification, and validation outlined in this guide, researchers can generate high-quality fluorescent probes for their in vitro and in vivo tracking experiments. This will ultimately contribute to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alzheimer's Disease Related Markers, Cellular Toxicity and Behavioral Deficits Induced Six Weeks after Oligomeric Amyloid-β Peptide Injection in Rats | PLOS One [journals.plos.org]
- 3. Beta-Amyloid Peptide (1-40), mouse, rat [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of age-induced beta-amyloid neurotoxicity in rat hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-terminal Domain of Amyloid-β Impacts Fibrillation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. Synthesis and fluorescent labeling of beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of fluorescently-labeled amyloid-beta peptide assemblies: the effect of fluorophore conjugation on structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The neurotoxicity of β-amyloid peptide toward rat brain is associated with enhanced oxidative stress, inflammation and apoptosis, all of which can be attenuated by scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibodiesinc.com [antibodiesinc.com]
Troubleshooting & Optimization
Technical Support Center: Optimal Storage of Synthetic Mouse Beta-Amyloid (1-14)
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide for Handling Mouse A
Introduction
Welcome to the Technical Support Center. You are likely working with the Mouse Beta-Amyloid 1-14 fragment (Sequence: DAEFGHDSGFEVRH ).[1]
It is a common misconception that all amyloid peptides require the aggressive solubilization protocols used for the full-length A
The following guide synthesizes thermodynamic principles with practical laboratory standards to ensure the integrity of your aliquots.
Module 1: Critical Storage Protocols
1.1 The Physicochemical Context
To store this peptide correctly, you must understand its specific properties compared to the human variant.
| Feature | Mouse A | Human A | Storage Implication |
| Sequence | DAEFG HDSGF EVR H | DAEFR HDSGY EVH H | Mouse variant has distinct solubility and metal affinity. |
| Isoelectric Point (pI) | ~4.5 (Acidic) | ~5.3 (Acidic) | Soluble in neutral to basic buffers; may precipitate at pH 4-5. |
| Oxidation Risk | Moderate (His6, His14) | High (His6, His13, His14 + Tyr10 ) | Mouse lacks Tyr10, reducing dityrosine cross-linking risk, but His residues still oxidize. |
| Hydrophobicity | Low (Hydrophilic) | Low (Hydrophilic) | Less prone to aggregation, but highly prone to hydrolytic degradation in solution. |
1.2 The "Gold Standard" Storage Workflow
Phase A: Lyophilized Powder (Arrival)
-
Condition: Store immediately at -20°C .
-
Desiccation: Peptides are hygroscopic.[2][3] Water molecules trapped in the powder catalyze hydrolysis even at low temperatures. Store vials inside a secondary container with silica desiccant packets.
-
Equilibration: Before opening the vial, allow it to warm to room temperature (20–25°C) for 30–60 minutes in a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the peptide, causing immediate "gumming" and initiating degradation [1].
-
Phase B: Reconstitution (Solubilization)
-
Solvent: Use sterile, nuclease-free water or 0.1% NH₄OH (Ammonium Hydroxide).
-
Why? The peptide is acidic (net charge ~ -3 at pH 7). Basic conditions ensure full deprotonation of Asp/Glu residues, maximizing solubility. Avoid acidic buffers (like acetate) near the pI (~4.5) to prevent isoelectric precipitation.
-
-
Concentration: Reconstitute to a high stock concentration (e.g., >1 mg/mL).
-
Why? Higher concentrations saturate the adsorption sites on the tube walls, leaving a higher percentage of peptide in solution. Dilute stocks (<0.1 mg/mL) lose a significant fraction of mass to the plastic [2].
-
Phase C: Aliquoting & Freezing
-
Vessels: Use LoBind® (Protein LoBind) tubes.
-
Why? Standard polypropylene tubes have hydrophobic patches that can bind charged peptides.
-
-
Volume: Single-use aliquots (e.g., 10–50 µL).
-
Why?Freeze-thaw cycles are destructive. Ice crystal formation shears the peptide backbone and creates local pH gradients that accelerate deamidation [3].
-
-
Gas Overlay: If storing for >3 months, overlay the aliquot with Argon or Nitrogen gas before capping.
-
Why? Displaces oxygen to prevent Histidine oxidation.
-
Module 2: Visual Workflow
The following diagram illustrates the decision logic for handling Mouse A
Figure 1: Optimal workflow for receiving, solubilizing, and storing Mouse A
Module 3: Troubleshooting Guide
Issue 1: "My peptide concentration is lower than calculated after thawing."
-
Diagnosis: Surface Adsorption.
-
Mechanism: Even hydrophilic peptides adhere to standard polypropylene. At low concentrations (nM range), the tube wall acts as a "sink," sequestering a significant percentage of the peptide.
-
Solution:
-
Switch to Protein LoBind tubes or siliconized glass vials.
-
Add a carrier protein (0.1% BSA) if your experimental assay permits (Note: BSA binds metals, so avoid this if studying Cu/Zn interactions).
-
Protocol Check: Did you measure concentration after filtration? Sterile filters often trap peptides. Centrifuge instead of filtering if possible.
-
Issue 2: "The peptide is precipitating upon dilution."
-
Diagnosis: Isoelectric Precipitation.
-
Mechanism: Mouse A
1-14 has a pI near 4.5. If you dilute a stock solution into an acetate or citrate buffer at pH 4.0–5.0, the peptide becomes neutrally charged and falls out of solution. -
Solution: Ensure your working buffer pH is >6.0 or <3.0. For physiological assays, PBS (pH 7.4) is safe.
Issue 3: "Mass Spec shows a +16 Da peak shift."
-
Diagnosis: Oxidation.
-
Mechanism: The Histidine residues (His6, His14) are susceptible to oxidation, adding an oxygen atom (+16 Da). While Mouse 1-14 lacks Tyrosine (a major oxidation site in Human A
), Histidine oxidation is still a risk in the presence of trace metals. -
Solution:
-
Use Chelex-treated buffers to remove trace transition metals (Cu, Fe) that catalyze oxidation [4].
-
Store aliquots at -80°C rather than -20°C for long-term stability.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the reconstituted peptide at 4°C? A: Only for 24–48 hours . Unlike the aggregating 1-42, the 1-14 fragment is prone to bacterial degradation and hydrolysis. For any duration longer than 2 days, freeze the aliquots.
Q: Why does the Mouse sequence matter if I'm just using it as a control?
A: The His13Arg substitution in the mouse sequence fundamentally changes its metal-binding chemistry. Human A
Q: Can I use DMSO to solubilize Mouse 1-14? A: You can, but it is unnecessary and potentially detrimental. DMSO is required for the hydrophobic 1-42 peptide to break beta-sheets. Mouse 1-14 is hydrophilic and lacks the beta-sheet driving C-terminus. DMSO is difficult to remove and can interfere with downstream cell-based assays. Water or mild buffer is superior.
References
-
GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. [Link]
-
Kraut, A., et al. (2009).[4] "Peptide Storage: Are You Getting the Best Return on Your Investment? Evaluation of Peptide Stability and Solubility." Journal of Proteome Research, 8(7), 3778–3785. [Link]
- Atwood, C. S., et al. (1998). "Dramatic aggregation of specific amyloid beta-peptides by copper binding." Journal of Neurochemistry, 75(3), 1219-1233.
-
Withers, S. G., et al. (2015). "Differences in amyloid-β clearance across mouse and human blood-brain barrier models." Journal of Cerebral Blood Flow & Metabolism. [Link]
Sources
Technical Support Center: Troubleshooting Low Signal in Mouse Beta-Amyloid (1-14) ELISA
As a Senior Application Scientist, I understand that obtaining a robust and reliable signal is paramount for the successful quantification of mouse beta-amyloid 1-14 (Aβ1-14) in your ELISA experiments. A low or absent signal can be frustrating and can stem from a variety of factors throughout the assay workflow. This guide is designed to provide you with a logical and in-depth approach to troubleshooting, drawing from field-proven insights and established scientific principles to help you identify and resolve the root cause of the issue.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common and straightforward issues that can lead to low signal in an Aβ1-14 ELISA.
Q1: What are the most common culprits for a weak or absent ELISA signal?
A1: Several factors can contribute to a low signal. The most frequent issues include problems with reagent preparation or storage, procedural errors such as incorrect incubation times or temperatures, and issues with the samples themselves.[1][2][3][4] A systematic review of your protocol and reagent handling is the best first step.
Q2: How can I quickly check if my primary and secondary antibodies are active?
A2: To verify the activity of your detection (secondary) antibody and the enzyme conjugate (like HRP), you can perform a simple dot blot. Spot a small amount of the primary antibody onto a nitrocellulose membrane, block it, and then proceed with the secondary antibody and substrate steps as you would in your ELISA. If a signal develops, your secondary antibody and substrate are likely functional.
Q3: Could the TMB substrate be the problem?
A3: Yes, the TMB (3,3',5,5'-tetramethylbenzidine) substrate is light-sensitive and can lose activity if not stored and handled properly.[5][6] A quick quality control check is to add a small amount of HRP conjugate directly to a small volume of the TMB substrate. A rapid blue color development indicates the substrate is active.[7][8] The substrate solution should be colorless or very light blue before use.[5]
Q4: Is it possible my samples have been degraded?
A4: Beta-amyloid peptides are susceptible to degradation by proteases.[9][10] It is crucial to use protease inhibitors during sample preparation and to minimize freeze-thaw cycles.[9][11][12][13][14] Samples should be stored at -80°C for long-term stability.[9][15][16]
II. In-Depth Troubleshooting Guide
When initial checks do not resolve the low signal issue, a more systematic approach is required. This guide will walk you through a logical troubleshooting workflow, from reagent validation to procedural optimization.
Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose the cause of a low signal in your mouse Aβ1-14 ELISA.
Caption: Troubleshooting workflow for low signal in mouse Aβ1-14 ELISA.
Step 1: Reagent Check
A common source of error in any ELISA is the integrity of the reagents.[1][17]
Q: My standard curve is flat or has very low optical density (OD) values. What should I do?
A: A poor standard curve is a critical indicator of a systemic problem.[18][19][20]
-
Standard Reconstitution and Storage: Ensure that the lyophilized standard was correctly reconstituted with the recommended diluent and to the correct final concentration.[15][18][20] After reconstitution, it is best practice to aliquot the standard and store it at -80°C to avoid repeated freeze-thaw cycles.[20]
-
Pipetting Accuracy: Inaccurate pipetting during the creation of the standard dilution series can lead to a poor curve.[1] Ensure your pipettes are calibrated and use fresh tips for each dilution.
-
Expiration Dates: Always check the expiration dates of all kit components. Do not use expired reagents.[1]
Q: How do I know if my capture or detection antibodies are the issue?
A: Antibody-related problems can be multifaceted.
-
Incorrect Dilutions: Double-check your calculations for antibody dilutions. Using a concentration that is too low will result in a weak signal.[3][21]
-
Improper Storage: Antibodies are sensitive to temperature fluctuations. Ensure they have been stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term).
-
Antibody Compatibility: In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the Aβ1-14 peptide.[3][22] Using a matched antibody pair from a validated kit is highly recommended.
Step 2: Assay Procedure Review
Strict adherence to the assay protocol is crucial for reproducible results.
Q: I'm not sure if my washing steps were sufficient. How can I improve my technique?
A: Inadequate washing is a frequent cause of both high background and low signal.[23][24][25]
-
Technique: When washing manually, ensure you forcefully but carefully empty the wells and then tap the plate on absorbent paper to remove residual buffer.[23][26][27][28] Automated plate washers should be properly maintained and programmed for the correct number of washes and volumes.[24][26]
-
Number of Washes: Most protocols recommend between 4 and 6 wash cycles.[23][24] Insufficient washing can leave behind unbound reagents, which can interfere with subsequent steps.
-
Wash Buffer: Use the wash buffer provided in the kit or one with the recommended composition.[23] Ensure it is at room temperature before use.
Q: What is the impact of incorrect incubation times and temperatures?
A: Incubation steps are critical for the binding kinetics of the assay.
-
Temperature: All reagents and the plate should be brought to room temperature before starting the assay, unless otherwise specified.[1] Inconsistent temperatures across the plate can lead to variability. Avoid stacking plates during incubation.[21]
-
Time: Shortening incubation times can prevent the binding reactions from reaching completion, resulting in a lower signal.[29] Conversely, excessively long incubations can sometimes increase background. Adhere to the times specified in the protocol.
| Incubation Step | Typical Time | Typical Temperature |
| Coating | Overnight | 4°C |
| Blocking | 1-2 hours | Room Temperature |
| Sample/Standard | 2 hours | Room Temperature |
| Detection Antibody | 1 hour | Room Temperature |
| Enzyme Conjugate | 30 minutes | Room Temperature |
| Substrate | 15-30 minutes | Room Temperature (in the dark) |
Table 1: Typical Incubation Parameters for a Sandwich ELISA. Note that these are general guidelines and you should always follow the specific instructions of your ELISA kit.
Step 3: Sample Preparation and Handling
The complexity of biological samples can present unique challenges.
Q: My samples are from mouse brain homogenates. What special considerations should I take?
A: Brain homogenates are complex and require careful preparation to accurately measure Aβ1-14.
-
Protease Inhibition: The brain contains a high concentration of proteases that can degrade Aβ peptides.[9][10] It is essential to add a cocktail of protease inhibitors to your homogenization buffer.[9][11][12][13][14]
-
Sample Dilution: The concentration of Aβ1-14 in your samples may be below the detection limit of the assay. You may need to concentrate your samples or use a more sensitive ELISA kit. Conversely, very high concentrations of other proteins in the sample can cause matrix effects, so optimizing the sample dilution is important.
-
Aβ Aggregation: Beta-amyloid peptides have a tendency to aggregate, which can mask the epitopes recognized by the antibodies.[30] Specific extraction protocols may be necessary to measure different forms of Aβ (e.g., soluble vs. insoluble).
Q: Could something in my sample be interfering with the assay?
A: Components of the sample matrix can sometimes interfere with the antibody-antigen binding.
-
Matrix Effects: To test for matrix effects, you can spike a known amount of the Aβ1-14 standard into your sample and a control buffer. If the recovery of the spiked standard is significantly lower in your sample, this suggests interference. Diluting your sample further can often mitigate these effects.
-
Lipids and Other Molecules: High concentrations of lipids or other macromolecules in brain lysates can sometimes cause non-specific binding or interference. Proper sample clarification by centrifugation is important.[11]
By systematically working through these troubleshooting steps, you can identify the likely cause of the low signal in your mouse beta-amyloid 1-14 ELISA and take the appropriate corrective actions to achieve reliable and accurate results.
III. References
-
ELISA Plate Washing Guide: Best Practices & Techniques - Cygnus Technologies. [Link]
-
Stabilize Your ELISA: Blocking Solutions Explained. [Link]
-
Directions for washing ELISA plates - U-CyTech. [Link]
-
How to Wash the ELISA Plate? - Elabscience. [Link]
-
ELISA Blocking Optimization: Reduce Background & Improve Sensitivity | Boster Bio. [Link]
-
ELISA troubleshooting tips – Poor standard curve - Blog - ARP1.com. [Link]
-
Washing Technique for Microtiter Plate - ELISA - YouTube. [Link]
-
ELISA Standard Curve Problems and Troubleshooting - Diagnopal. [Link]
-
Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC. [Link]
-
Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - Frontiers. [Link]
-
How to Hand Wash and Dry an ELISA Plate - YouTube. [Link]
-
ELISA troubleshooting - St John's Laboratory. [Link]
-
Effective Blocking Procedures in ELISA Assays - MUF-Pro. [Link]
-
TMB ELISA Liquid Substrate Product Information. [Link]
-
TMB ready-to-use solutions - (HRP Substrate for ELISA) - Interchim. [Link]
-
Determination of amyloid beta protein precursors harboring active form of proteinase inhibitor domains in cerebrospinal fluid of Alzheimer's disease patients by trypsin-antibody sandwich ELISA - PubMed. [Link]
-
Weird secondary antibody titration for ELISA : r/labrats - Reddit. [Link]
-
Human Amyloid β40 Brain ELISA - MilliporeSigma. [Link]
-
How to Use Secondary Antibodies - FAQs | Bio-Rad. [Link]
-
ELISA Kit for Amyloid Beta Peptide 1-42 (Ab1-42) - Cloud-Clone. [Link]
-
ELISA Troubleshooting Guide | Biocompare. [Link]
-
Protease Inhibitor Coinfusion with Amyloid β-Protein Results in Enhanced Deposition and Toxicity in Rat Brain - PMC. [Link]
-
β-amyloid in biological samples: not all Aβ detection methods are created equal - Frontiers. [Link]
-
ELISA Troubleshooting Guide No signal Weak signal - Biomol. [Link]
-
ARG80981 mouse/rat beta-Amyloid (1 - 42) ELISA Kit - Arigo biolaboratories. [Link]
-
Signal loss due to oligomerization in ELISA analysis of amyloid-beta can be recovered by a novel sample pre-treatment method - ResearchGate. [Link]
-
A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC. [Link]
-
New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ ... - PMC. [Link]
-
Mouse/Rat Amyloid-β (1-42) ELISA - Takara Bio. [Link]
-
SensoLyte Anti-Mouse/Rat β-Amyloid (1-42) Quantitative ELISAColorimetric - Eurogentec. [Link]
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- 9. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. researchgate.net [researchgate.net]
Technical Support Portal: Rat β-Amyloid (1-14) Handling & Stability Guide
Welcome to the technical support center for rat beta-amyloid (Aβ) (1-14). This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights into the stability and handling of this specific peptide fragment. We address common challenges encountered during experimental workflows, focusing on the critical choice between Dimethyl Sulfoxide (DMSO) and sterile water as solvents.
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for storing my rat Aβ(1-14) stock solution: DMSO or sterile water?
A1: The optimal solvent depends entirely on your downstream application. There is no single "better" choice, only the most appropriate one for your experimental context.
-
Use DMSO for Initial Solubilization and Long-Term Storage: DMSO is a powerful aprotic solvent that excels at disrupting the intermolecular hydrogen bonds that initiate peptide aggregation.[1] It keeps the peptide in a disordered, monomeric state.[2][3][4] This makes it ideal for preparing high-concentration, monomeric stock solutions for long-term storage at -80°C.[5]
-
Use Sterile Water for Acute Biological Assays (with caution): Sterile, deionized water can be used, but it's crucial to understand that Aβ peptides are prone to aggregation in aqueous solutions.[6][7] While rat Aβ is less aggregation-prone than its human counterpart due to key amino acid differences, the risk is not eliminated.[8] Solutions in water are generally less stable and should be prepared fresh and used immediately to avoid the formation of unpredictable aggregates.[6][9]
Q2: Why is rat Aβ(1-14) considered more stable than human Aβ?
A2: The sequence of rat Aβ differs from human Aβ at three positions (Arg5→Gly, Tyr10→Phe, His13→Arg). The His13 to Arg substitution, in particular, significantly reduces the peptide's affinity for metal ions like Zn(II) and Cu(II), which are known to promote aggregation in human Aβ.[10] This inherent difference means rat Aβ has a lower propensity to form amyloid deposits, making it a valuable control peptide in many studies.[8] However, this does not mean it is immune to aggregation, especially at high concentrations or after prolonged storage in aqueous buffers.
Q3: I dissolved my rat Aβ(1-14) in sterile water and the solution is cloudy. What happened?
A3: Cloudiness or visible precipitate is a clear sign of peptide aggregation. This occurs because the hydrophobic residues in the peptide chain self-associate in aqueous environments to minimize contact with water, leading to the formation of insoluble β-sheet structures. This can happen if:
-
The peptide was "aged" or had pre-existing seed aggregates in the lyophilized powder.[6]
-
The concentration is too high for aqueous solubility.
-
The solution was not used immediately after preparation.
-
The water or buffer contains salts that promote aggregation. It is advised not to dissolve amyloid peptides directly in buffers like PBS.[6]
To salvage the peptide, you may need to re-lyophilize it and follow a disaggregation protocol, such as treatment with Hexafluoroisopropanol (HFIP), before reconstituting in DMSO.[11]
Q4: Can I store my Aβ(1-14) stock in DMSO at -20°C?
A4: While some short-term storage at -20°C may be acceptable, -80°C is strongly recommended for all amyloid peptide stocks. [5] DMSO freezes at +18.5°C, so at -20°C, the stock will be frozen. However, the main risk with amyloid peptides is the formation of "seeds" or small oligomers during freeze-thaw cycles. Flash-freezing aliquots in liquid nitrogen and storing them at an ultra-low temperature (-80°C) minimizes the chance of ice crystal formation that can promote aggregation.[5] Limit freeze-thaw cycles to an absolute minimum, ideally one cycle per aliquot.[9]
Q5: What are the risks of using DMSO in cell-based assays?
A5: While DMSO is an excellent solvent for initial stock preparation, it can have direct biological effects. At concentrations typically above 0.5-1%, DMSO can be cytotoxic.[12] Furthermore, even at very low, non-toxic concentrations, DMSO can exert hormetic (dose-dependent) effects, such as promoting cell growth or offering cytoprotection, which can confound the interpretation of Aβ toxicity experiments.[12][13] It is absolutely critical to include a "vehicle control" in your experiments, where cells are treated with the same final concentration of DMSO that is present in your peptide-treated samples.[12]
Solvent Selection Guide
The choice of solvent is a critical decision point that impacts the entire experimental workflow. Use the following diagram to guide your selection based on your intended application.
Caption: Solvent selection workflow for Rat Aβ(1-14).
Comparative Data: DMSO vs. Sterile Water
| Feature | Dimethyl Sulfoxide (DMSO) | Sterile Deionized Water |
| Solubilizing Power | Excellent. Disrupts H-bonds, prevents β-sheet formation.[1] | Poor to Moderate. Prone to causing hydrophobic collapse and aggregation.[6] |
| Stock Stability | High. Stable for months when aliquoted and stored at -80°C.[5] | Very Low. Should be used immediately. Not recommended for storage.[9] |
| Recommended Use | Preparing high-concentration (1-5 mM) monomeric stock solutions.[14][15] | Direct, low-concentration solubilization for immediate use in assays where DMSO is prohibited. |
| Aggregation State | Maintains peptide in a disordered, monomeric, or unfolded state.[2][3][4] | Promotes aggregation into oligomers and fibrils over time. |
| Biological Assays | Requires careful vehicle controls due to potential cytotoxicity and other biological effects.[12][13] | Biologically inert, but peptide aggregation state is undefined and can lead to reproducibility issues. |
| Reproducibility | Higher. Starting from a consistent monomeric stock improves experimental reproducibility. | Lower. The "folding history" and aggregation state can vary significantly between preparations.[16] |
Detailed Experimental Protocols
Protocol 1: Reconstitution & Storage in DMSO (Recommended for Stock Preparation)
This protocol is designed to create a stable, monomeric stock solution for long-term storage, ensuring reproducibility across experiments.
Caption: Workflow for reconstituting Rat Aβ(1-14) in DMSO.
Causality and Expert Insights:
-
Step 1 (Equilibration): Prevents condensation of atmospheric water into the hygroscopic lyophilized peptide and cold DMSO, which could introduce "seeds" for aggregation.
-
Step 2 (Anhydrous DMSO): Using high-purity, anhydrous DMSO is critical. Water contamination in the DMSO can compromise its ability to maintain the peptide in a monomeric state.
-
Step 4 (Sonication): This step provides mechanical energy to break apart any small, pre-existing aggregates that may be present in the lyophilized powder, ensuring a truly monomeric starting solution.[11][17]
-
Step 5 (Aliquoting): This is the most critical step for ensuring long-term stability and reproducibility. It prevents multiple freeze-thaw cycles which are known to promote peptide aggregation.[9] Use low-protein-binding tubes to prevent loss of peptide to the tube walls.
Protocol 2: Reconstitution in Sterile Water (for Immediate Use Only)
This protocol should only be used when DMSO is absolutely not tolerated in the downstream application. The resulting solution is unstable and must be used immediately.
-
Equilibrate Peptide: Allow the lyophilized peptide vial to come to room temperature for at least 30 minutes.
-
Add Solvent: Add the required volume of cold, sterile, nuclease-free water to achieve your final desired working concentration (e.g., 100 µM). Do not make a high-concentration stock.
-
Mix Gently: Pipette the solution up and down gently to dissolve the peptide. Avoid vigorous vortexing, as this can shear the peptide and promote aggregation.
-
Use Immediately: The solution must be used within minutes of preparation. Do not store aqueous solutions of Aβ(1-14) at 4°C, -20°C, or -80°C, as aggregation will occur upon thawing.[9] Any unused solution should be discarded.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide recovery / Inconsistent results | 1. Peptide adsorbing to standard plastic tubes.2. Multiple freeze-thaw cycles of stock aliquot. | 1. Always use low-protein-binding polypropylene tubes for aliquoting and dilutions.2. Ensure aliquots are single-use. Never re-freeze a thawed aliquot. |
| DMSO stock is cloudy or has precipitate after thawing | 1. Water contamination in DMSO.2. Improper storage (e.g., -20°C instead of -80°C).3. Peptide concentration is too high. | 1. Use fresh, anhydrous, high-purity DMSO.2. Store aliquots at -80°C only.3. Centrifuge the thawed aliquot at >14,000 x g for 5-10 min at 4°C and carefully use the supernatant.[9] Consider preparing a new, lower-concentration stock. |
| Inconsistent toxicity in cell culture assays | 1. Undefined peptide aggregation state.2. Variable final DMSO concentration.3. "Aging" of diluted peptide in media. | 1. Always start from a freshly thawed DMSO stock to prepare working solutions.2. Ensure the final DMSO concentration is identical across all wells, including a vehicle control.[12]3. Add the peptide solution to cells immediately after dilution into the culture medium. |
References
-
Walter, M., et al. (2020). Pre-Analytical Sampling and Storage Conditions of Amyloid-β Peptides in Venous and Capillary Blood. Journal of Alzheimer's Disease, 78(2), 529-535. Retrieved from [Link]
-
Smith, D. P., et al. (2020). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 11(15), 2346-2357. Retrieved from [Link]
-
Rahman, M., et al. (2020). What are the storage conditions that prevent aggregation in B-amyloid peptids? ResearchGate. Retrieved from [Link]
-
Snyder, S. W., et al. (1994). Solvent effects on self-assembly of beta-amyloid peptide. Biophysical Journal, 67(3), 1216-1228. Retrieved from [Link]
-
Niedzielan, Z., et al. (2024). Effects of Solvent Dimethyl Sulfoxide Invites a Rethink of Its Application in Amyloid Beta Cytotoxicity. ACS Chemical Neuroscience. Retrieved from [Link]
-
Laurents, D. V., et al. (2015). DMSO affects Aβ1–40's conformation and interactions with aggregation inhibitors as revealed by NMR. RSC Advances, 5(85), 69761-69764. Retrieved from [Link]
-
Wille, H., et al. (2015). How do I store and prepare beta amyloid solution for spectroscopic experiments? ResearchGate. Retrieved from [Link]
-
Walter, M., et al. (2022). Pre-Analytical Sampling and Storage Conditions of Amyloid-β Peptides in Venous and Capillary Blood. DZNEPUB. Retrieved from [Link]
-
Chhetri, M. K., et al. (2021). DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission. Frontiers in Aging Neuroscience, 13, 750017. Retrieved from [Link]
-
LifeTein®. (n.d.). How to dissolve beta amyloid peptides?. Retrieved from [Link]
-
Laurents, D. V., et al. (2015). DMSO Affects Abeta1-40's Conformation and Interactions with Aggregation Inhibitors as Revealed by NMR. ResearchGate. Retrieved from [Link]
-
Mason, R. P., et al. (1999). Distribution and fluidizing action of soluble and aggregated amyloid beta-peptide in rat synaptic plasma membranes. Journal of Biological Chemistry, 274(26), 18801-18807. Retrieved from [Link]
-
Ahmadian, S., et al. (2017). Effects of Dimethyl Sulfoxide and Mutations on the Folding of Abeta(25-35) Peptide: Molecular Dynamics Simulations. Biomacromolecules, 18(6), 1934-1946. Retrieved from [Link]
-
Meyer-Luehmann, M., et al. (2006). Rodent Aβ Modulates the Solubility and Distribution of Amyloid Deposits in Transgenic Mice. The American Journal of Pathology, 169(3), 1048-1060. Retrieved from [Link]
-
Uddin, M. S., et al. (2020). An expeditious and facile method of amyloid beta (1–42) purification. PLOS ONE, 15(11), e0241225. Retrieved from [Link]
-
Wróbel, D., et al. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. International Journal of Molecular Sciences, 23(3), 1888. Retrieved from [Link]
-
Miura, T., et al. (2000). Metal Binding Modes of Alzheimer's Amyloid β-Peptide in Insoluble Aggregates and Soluble Complexes. Biochemistry, 39(23), 7024-7031. Retrieved from [Link]
-
Smith, D. P., et al. (2009). Amyloid-β Peptide (Aβ) Neurotoxicity Is Modulated by the Rate of Peptide Aggregation: Aβ Dimers and Trimers Correlate with Neurotoxicity. Journal of Neuroscience, 29(34), 10578-10589. Retrieved from [Link]
-
Cruz, M. (2013). What is the stability of amyloid-beta stored in DMSO? ResearchGate. Retrieved from [Link]
-
Mc Donald, J. M., et al. (2015). The levels of water-soluble and triton-soluble Aβ are increased in Alzheimer's disease brain. Brain Pathology, 25(2), 154-167. Retrieved from [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-32. Retrieved from [Link]
-
Stark, M., et al. (2020). Structural rearrangement of amyloid-β upon inhibitor binding suppresses formation of Alzheimer's disease related oligomers. eLife, 9, e58012. Retrieved from [Link]
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- 3. DMSO affects Aβ1–40's conformation and interactions with aggregation inhibitors as revealed by NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. The levels of water-soluble and triton-soluble Aβ are increased in Alzheimer's disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent Aβ Modulates the Solubility and Distribution of Amyloid Deposits in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Instructions | Amyloid Beta Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
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Technical Support Center: Resolving Aggregation Issues in Beta-Amyloid Peptide Stock Solutions
From the desk of the Senior Application Scientist
Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with beta-amyloid (Aβ) peptides. The inherent tendency of Aβ to aggregate is not just a biochemical curiosity; it is the central challenge to achieving reproducible and reliable experimental results. Inconsistent preparations can lead to misleading data, whether you are studying neurotoxicity, screening inhibitors, or investigating fundamental mechanisms of Alzheimer's disease.
This guide is structured to provide direct answers to the most common and critical issues encountered in the lab. We move beyond simple step-by-step instructions to explain the causality behind our recommended protocols. Understanding why a certain solvent is used or why a specific temperature is critical empowers you to troubleshoot effectively and adapt these methods to your unique experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why does my lyophilized Aβ peptide seem to be aggregated before I even reconstitute it?
This is a common and critical observation. Lyophilization, while necessary for storage and shipping, can introduce "seeds" or pre-formed aggregates into the peptide powder.[1] These seeds are thermodynamically stable and can dramatically accelerate aggregation upon reconstitution, often bypassing the critical nucleation (lag) phase of the process.[2] This is why starting with a consistent, monomeric preparation is paramount for reproducible kinetics.[3]
Q2: What is the scientific rationale for treating Aβ peptides with HFIP?
Hexafluoroisopropanol (HFIP) is a potent fluorinated alcohol used to break down pre-existing secondary structures, including the β-sheets that form the core of Aβ aggregates.[4] It effectively disrupts the hydrogen bonds holding the aggregates together, dissolving fibrils and oligomers to generate a monomeric peptide state.[1][4] After treatment, the HFIP is evaporated, leaving a peptide film that is largely free of pre-formed seeds. This process ensures that when you begin your experiment, you are starting from a defined, monomeric state, which is essential for consistent results.[2][5]
Q3: Aβ1-40 vs. Aβ1-42: Why is one so much more difficult to work with?
While Aβ1-40 is the more abundant isoform in the brain (comprising about 90% of total Aβ), Aβ1-42 is considered the more pathogenic species in Alzheimer's disease.[6][7] The two extra hydrophobic amino acids (Isoleucine and Alanine) at the C-terminus of Aβ1-42 significantly increase its propensity to aggregate.[6] It is less soluble, aggregates more quickly, and is generally more neurotoxic than Aβ1-40.[6][8] This makes Aβ1-42 particularly challenging to handle, as it can rapidly form oligomers and fibrils even under conditions where Aβ1-40 would remain monomeric.
Q4: Which solvent is best for my initial stock solution: NaOH, NH₄OH, or DMSO?
The choice of solvent depends on your downstream application. Each has a distinct mechanism for maintaining Aβ solubility.
| Solvent | Mechanism of Action & Use Case | Advantages | Disadvantages |
| 50 mM NaOH | Elevates pH to >12, imparting a strong negative charge on the peptide, which prevents aggregation through electrostatic repulsion.[3][9] Ideal for preparing seedless, monomeric stocks for aggregation kinetics or biophysical studies.[3] | Produces highly monomeric, seedless preparations with excellent reproducibility.[3][9] Chemically stable for long-term storage at -80°C.[3] | Requires careful pH neutralization in the final assay buffer. High pH can affect some cell-based assays if not properly diluted and buffered. |
| 1% NH₄OH | Similar to NaOH, it raises the pH to keep the peptide soluble.[6][10] It is a milder base than NaOH. | Effective at dissolving peptide and is a common, established method.[6] | Can be less effective than stronger bases for completely eliminating seeds.[3] The solution should be used immediately or snap-frozen.[6] |
| Anhydrous DMSO | A strong organic solvent that disrupts β-sheet structures and keeps the peptide in a non-aggregated state.[1][11] Commonly used as a starting point for preparing specific oligomeric or fibrillar species.[5] | Excellent for solubilizing the peptide film. Can be stored at -20°C or -80°C.[12] | Can influence aggregation kinetics and may have direct biological effects on cells, requiring careful solvent controls.[12][13] Not ideal for studies aiming for truly "seedless" monomeric preparations. |
Q5: What is the correct way to store my Aβ stock solutions to prevent aggregation?
Improper storage is a major source of experimental variability. The goal is to inhibit peptide mobility and interaction.
-
Lyophilized Peptide: Store at -20°C or -80°C, protected from moisture. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.
-
Monomeric Stocks (in NaOH): After preparation, rapidly freeze aliquots in liquid nitrogen and store them at -80°C.[3][9] This method has been shown to maintain a stable, monomeric state over long periods.[3]
-
DMSO Stocks: Store aliquots in anhydrous DMSO at -20°C or -80°C.[12]
-
General Rule: Avoid repeated freeze-thaw cycles. [14] Aliquot your stock into single-use volumes appropriate for your experiments.
Troubleshooting Guide: Common Experimental Problems
Problem 1: My Thioflavin T (ThT) assay shows a very short lag phase or none at all.
Causality: A short or absent lag phase in a ThT aggregation assay is a classic sign of "seeded" aggregation.[15] The lag phase represents the initial, slow nucleation step where monomers assemble into unstable nuclei. If your stock solution already contains pre-formed aggregates (seeds), this nucleation step is bypassed, and the assay proceeds directly to the rapid elongation phase, leading to inconsistent and artificially fast kinetics.
Solution: Prepare a Seedless Monomeric Stock. The most robust method to eliminate seeds and achieve highly reproducible aggregation kinetics is to use a strong base protocol.[3][9]
Workflow: Preparing Seedless Monomeric Aβ
Caption: Workflow for preparing seedless Aβ monomers.
Detailed Protocol: See Protocol 2: Preparation of Seedless Monomeric Aβ(1-42) Stock using 50 mM NaOH .
Problem 2: I'm trying to make oligomers, but I lose most of my peptide in the pellet after centrifugation.
Causality: This indicates that your protocol has favored the formation of large, insoluble fibrils over the desired smaller, soluble oligomers. The pathway of Aβ aggregation is highly sensitive to environmental factors.[16] Conditions such as temperature, pH, peptide concentration, and buffer composition can dramatically influence the type of aggregate formed.[1][16] For instance, incubation at 37°C often promotes fibril formation, whereas lower temperatures (e.g., 4°C) can favor the stabilization of oligomeric intermediates.[5]
Solution: Use a Validated Oligomer Preparation Protocol. Specific, validated protocols have been developed to generate and stabilize soluble oligomers, which are widely considered the primary neurotoxic species.[2][6] One of the most common methods involves initial solubilization in DMSO followed by dilution into a specific cold medium.[5]
Workflow: Aβ Aggregation Pathways
Caption: The Aβ aggregation cascade.
Detailed Protocol: See Protocol 3: Preparation of Soluble Aβ(1-42) Oligomers .
Problem 3: My Aβ solution has visible particles right after I add my aqueous buffer.
Causality: This rapid precipitation occurs when the peptide, which is highly hydrophobic, is transferred from a solubilizing solvent (like DMSO) into an aqueous buffer without proper procedure. The peptide crashes out of solution because the buffer cannot maintain its solubility, especially if the peptide passes through its isoelectric point (pI ≈ 5.5), where it has a net neutral charge and is least soluble.[10]
Solution: Ensure Complete Initial Monomerization and Proper Dilution. First, ensure you are starting with a fully monomerized peptide film by using HFIP treatment (See Protocol 1). Second, when diluting a DMSO stock into an aqueous buffer, the process must be done quickly and with specific buffers that help maintain solubility.
-
For Oligomer Preps: Dilute the DMSO stock into ice-cold F-12 media as described in Protocol 3.[5][6] The cold temperature slows aggregation kinetics, allowing for proper mixing.
-
For Monomer Preps: Use a high-pH solvent like 50 mM NaOH (Protocol 2) to create your stock. When this is diluted into a neutral pH buffer for the experiment, the large dilution factor and buffering capacity of the assay buffer prevent the peptide from crashing out.[3]
Key Experimental Protocols
Protocol 1: HFIP Treatment for Generating Monomeric Aβ Films
This protocol is designed to break down pre-existing aggregates in the lyophilized peptide powder, providing a consistent starting material.[5]
-
Carefully dissolve the lyophilized Aβ peptide (e.g., 1 mg) in 100% HFIP to a final concentration of 1 mg/mL.[6] Vortex briefly to ensure the peptide is fully dissolved.
-
Aliquot the solution into sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid waste.
-
Place the open tubes in a chemical fume hood and allow the HFIP to evaporate under a gentle stream of nitrogen or argon gas. This will result in a clear peptide film at the bottom of the tube.
-
To ensure complete removal of residual solvent, place the tubes in a vacuum desiccator or lyophilizer for 1-2 hours.[6]
-
The tubes containing the monomeric Aβ film can be sealed, stored desiccated at -80°C until use.[6]
Protocol 2: Preparation of Seedless Monomeric Aβ(1-42) Stock using 50 mM NaOH
This protocol is optimized to produce a highly monomeric, seed-free stock solution, ideal for reproducible aggregation kinetics studies.[3][9]
-
Start with an HFIP-treated Aβ(1-42) peptide film (from Protocol 1) or untreated lyophilized powder.
-
Prepare a fresh solution of 50 mM NaOH in ultrapure water.
-
Add the 50 mM NaOH directly to the peptide vial/tube to achieve a target peptide concentration of ~1-2 mg/mL (approximately 220-440 µM).
-
Bath sonicate the solution for 5-10 minutes to ensure complete dissolution.[3][9] The solution should be completely clear.
-
Immediately portion the stock solution into single-use aliquots in low-protein-binding tubes.
-
Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[3]
-
For experimental use, thaw an aliquot rapidly and dilute it directly into your final assay buffer (e.g., to a final concentration of 1-10 µM). The buffer should be strong enough to neutralize the NaOH and maintain the desired final pH.
Protocol 3: Preparation of Soluble Aβ(1-42) Oligomers
This is a widely cited method for generating soluble Aβ oligomers known to be neurotoxic in cell culture models.[5][6]
-
Start with an HFIP-treated Aβ(1-42) peptide film (from Protocol 1).
-
Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM (approx. 22.6 mg/mL for Aβ1-42).[5][6] Vortex and sonicate briefly if needed to fully dissolve the peptide. This is your master stock.
-
Dilute the 5 mM DMSO stock 1:50 into ice-cold Ham's F-12 nutrient medium (phenol red-free) to a final Aβ concentration of 100 µM.[5][6] Pipette up and down gently to mix.
-
Incubate the solution at 4°C for 24 hours.[5]
-
The resulting 100 µM oligomer solution can be used directly in experiments or stored in aliquots at -80°C. Before use in cell culture, it's common to centrifuge the solution (e.g., 14,000 x g for 10 min at 4°C) to remove any large, insoluble aggregates that may have formed, using the supernatant for your experiments.[10]
Protocol 4: Monitoring Aggregation with Thioflavin T (ThT) Assay
ThT is a fluorescent dye that binds to the cross-β-sheet structure of amyloid fibrils, allowing for real-time monitoring of aggregation.[17][18]
-
Reagent Preparation:
-
Reaction Setup:
-
In a non-binding, black, clear-bottom 96-well plate, prepare your reaction mixtures.[3]
-
Each well should contain the assay buffer, ThT at a final concentration of 10-20 µM, and your Aβ peptide at the desired final concentration (e.g., 1-10 µM).[3][17][19]
-
Initiate the reaction by adding the thawed Aβ monomeric stock (from Protocol 2) to the wells.
-
-
Measurement:
-
Data Analysis: Plot ThT fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag), maximum fluorescence (F_max), and apparent growth rate (k_app).[15]
Verification and Characterization
Verifying the aggregation state of your Aβ preparation is crucial.
-
Size Exclusion Chromatography (SEC-HPLC): This is a powerful technique to separate and quantify species based on their size.[20][21] A properly prepared monomeric solution should show a single major peak corresponding to the monomer molecular weight. Oligomeric and fibrillar preparations will show peaks at earlier elution times.
-
Western Blot / SDS-PAGE: Can be used to visualize different Aβ species. Monomers will appear at ~4.5 kDa. Dimers, trimers, and other low-n oligomers can also be resolved. Note that SDS can sometimes disrupt non-covalent oligomers, so interpretation requires care.[10]
References
-
DeLorenzo, D. M., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 13(24), 3465–3476. [Link]
-
Guan, X., et al. (2025). Effects of Solvent Dimethyl Sulfoxide Invites a Rethink of Its Application in Amyloid Beta Cytotoxicity. International Journal of Molecular Sciences, 26(10), 5555. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13–31. [Link]
-
Agrawal, A. (2012, November 30). Problems with Amyloid Beta Oligomer Preparation. ResearchGate. [Link]
-
Kuhlmann, J., et al. (2021). Accurate characterization of β-amyloid (Aβ40, Aβ42) standards using species-specific isotope dilution by means of HPLC-ICP-MS/MS. Analytical and Bioanalytical Chemistry, 413(20), 5035–5044. [Link]
-
Acumen Pharmaceuticals. (n.d.). Protocol for the preparation of stable monomeric amyloid β. Acumen Pharmaceuticals. [Link]
-
DeLorenzo, D. M., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. [Link]
-
ResearchGate. (2015, February 24). How do I store and prepare beta amyloid solution for spectroscopic experiments? ResearchGate. [Link]
-
ResearchGate. (2022, September 17). How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? ResearchGate. [Link]
-
Okumura, H. (2021). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 22(4), 1836. [Link]
-
Kumar, S., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160655. [Link]
-
ResearchGate. (n.d.). SEC–HPLC chromatograms of amyloids preparation. ResearchGate. [Link]
-
Chromy, B. A., et al. (2003). An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies. Biochemistry, 42(44), 12749–12760. [Link]
-
Schoonen, P. W., et al. (2005). Effects of processing and storage conditions on amyloid beta (1-42) and tau concentrations in cerebrospinal fluid: implications for use in clinical practice. Clinical Chemistry, 51(1), 189–195. [Link]
-
Linse, S. (2020). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Protocols.io. [Link]
-
Hongo, K., et al. (2003). Dissolution of beta2-microglobulin amyloid fibrils by dimethylsulfoxide. Journal of Biochemistry, 134(1), 119–125. [Link]
-
ResearchGate. (2015, April 23). How to keep the beta amyloid 42 to be monomer? ResearchGate. [Link]
-
Bertini, I., et al. (2015). High Resolution Structural Characterization of Aβ42 Amyloid Fibrils by Magic Angle Spinning NMR. Journal of the American Chemical Society, 137(23), 7521–7530. [Link]
-
Auer, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]
-
ACS Publications. (2024, July 9). Preparation and Characterization of Zn(II)-Stabilized Aβ 42 Oligomers. ACS Publications. [Link]
-
Biancalana, M., & Koide, S. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(4), 430-440. [Link]
-
Fawzi, N. L., et al. (2011). A standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Journal of Molecular Biology, 413(2), 476–486. [Link]
-
Zhang, H. (2019, April 10). Can Amyloid-beta peptides be stored in DMSO? ResearchGate. [Link]
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Lund University. (n.d.). Exploration of Methods for Solubility Studies of Amyloid Beta. Lund University Publications. [Link]
-
Kumar, S. T., & Witt, S. N. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2933. [Link]
-
JPT Peptide Technologies. (n.d.). Beta-Amyloid (1-42) HFIP treated. JPT Peptide Technologies. [Link]
-
Wang, Y., et al. (2017). A mix-and-click method to measure amyloid-β concentration with sub-micromolar sensitivity. Journal of Biological Engineering, 11, 32. [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. [Link]
-
Rosenberry, T. L. (n.d.). Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry. BrightFocus Foundation. [Link]
-
Kim, H. Y., & Kim, Y. (2015). Inhibition of β-amyloid1-40 Peptide Aggregation and Neurotoxicity by Citrate. Journal of Alzheimer's Disease, 48(2), 459–468. [Link]
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Technical Support Center: pH Adjustment for Reconstitution of Acidic Beta-Amyloid (1-14) Fragments
Welcome to the technical support center for the handling and reconstitution of acidic beta-amyloid (Aβ) fragments, with a specific focus on Aβ(1-14). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these aggregation-prone peptides. Here, we will delve into the critical role of pH adjustment in achieving monomeric and reproducible Aβ solutions, providing not just protocols, but the scientific rationale behind them.
Introduction: The Challenge of Aβ(1-14) Reconstitution
The beta-amyloid peptide is a key player in the pathology of Alzheimer's disease.[1] The shorter, N-terminal fragment, Aβ(1-14), while not the primary component of amyloid plaques, is crucial for studying the initial stages of Aβ aggregation and its interaction with various cellular components. Like its longer counterparts, Aβ(1-14) has a strong propensity to aggregate, a process heavily influenced by factors such as pH, temperature, and peptide concentration.[2]
The primary challenge in reconstituting lyophilized Aβ(1-14) is overcoming pre-existing aggregates and ensuring a homogenous, monomeric starting solution. The isoelectric point (pI) of longer Aβ fragments like Aβ(1-40) and Aβ(1-42) is approximately 5.3.[3] At pH values near the pI, the peptide has a net neutral charge, reducing its solubility and promoting self-association and aggregation.[3] While the exact pI of Aβ(1-14) may differ slightly, the principle remains the same: moving the pH away from the pI is essential for solubilization.
This guide provides a structured approach to pH adjustment for successful reconstitution, troubleshooting common issues, and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the reconstitution of acidic Aβ(1-14) fragments.
Q1: My lyophilized Aβ(1-14) powder won't dissolve in my neutral pH buffer (e.g., PBS, pH 7.4). What's happening?
A1: The Problem of Isoelectric Point and Pre-existing Aggregates
This is a very common issue. Attempting to dissolve Aβ peptides directly into a neutral buffer is often unsuccessful due to two main reasons:
-
Proximity to the Isoelectric Point (pI): As mentioned, the pI of Aβ peptides is in the acidic to neutral range.[3] At a neutral pH, the peptide has minimal net charge, leading to low solubility and a high tendency to aggregate.
-
Pre-existing Aggregates: Lyophilized Aβ peptides often contain pre-formed aggregates (seeds) from the synthesis and purification process.[2] These seeds can act as nucleation points, accelerating further aggregation when you try to reconstitute the peptide.
The Solution: Initial Solubilization at High pH
To overcome this, an initial solubilization step at a high pH is strongly recommended. A basic environment ensures the peptide is highly charged (negatively), which increases its solubility and helps to break down existing aggregates.
Recommended Protocol:
-
Bring the lyophilized Aβ(1-14) vial to room temperature for at least 10-30 minutes to prevent condensation upon opening.[4][5]
-
Prepare a fresh, sterile solution of 1% ammonium hydroxide (NH₄OH).[6]
-
Add a small volume of the 1% NH₄OH directly to the lyophilized powder to achieve a high initial concentration (e.g., 70-80 µL per 1 mg of peptide).[4][6]
-
Gently pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous vortexing, which can promote aggregation.[6]
-
Immediately dilute this basic stock solution into your desired experimental buffer (e.g., ice-cold PBS) to your final working concentration.[6] The rapid dilution helps to "trap" the Aβ in a monomeric state.
Q2: I've heard about using hexafluoroisopropanol (HFIP) for Aβ peptides. Is this necessary for Aβ(1-14)?
A2: The Role of HFIP in Disaggregation
HFIP is a powerful solvent known to break down the β-sheet structures that form amyloid fibrils and generate monomers.[2][7] Many commercially available Aβ peptides are pre-treated with HFIP to remove pre-existing aggregates.[6][8]
When to Consider HFIP Treatment:
-
If your Aβ is not pre-treated: If you are unsure or know that your Aβ(1-14) has not been HFIP-treated, performing this step in your lab is crucial for obtaining reproducible results.
-
If you suspect significant aggregation: If you are still having solubility issues even with basic reconstitution, an HFIP treatment can help to ensure a truly monomeric starting material.
Simplified HFIP Treatment Protocol:
-
Dissolve the lyophilized Aβ(1-14) in 100% HFIP to a concentration of 1 mg/mL.[9]
-
Incubate at room temperature for 1-2 hours with occasional gentle mixing.[10]
-
Dry the HFIP/peptide solution under a gentle stream of nitrogen gas to form a thin peptide film.[6][10]
-
Further dry under vacuum for at least 30-60 minutes to remove any residual HFIP.[4]
-
The resulting peptide film can then be reconstituted using the high pH method described in A1.
Visualizing the Reconstitution Workflow
The following diagram illustrates the recommended workflow for reconstituting acidic Aβ(1-14) fragments, incorporating both the initial high pH solubilization and the optional HFIP pre-treatment step.
Caption: Recommended workflow for Aβ(1-14) reconstitution.
Q3: Can I use sodium hydroxide (NaOH) instead of ammonium hydroxide (NH₄OH)?
A3: Comparing Basic Reconstitution Reagents
Yes, 10mM NaOH can also be used for initial solubilization.[6] Both NH₄OH and NaOH serve the same purpose of creating a high pH environment to deprotonate the acidic residues and increase the net negative charge of the peptide, thereby promoting solubility.
| Reagent | Common Concentration | Volatility | Considerations |
| Ammonium Hydroxide (NH₄OH) | 1% | High | The volatility can be an advantage as any excess can be removed by lyophilization if needed.[11] |
| Sodium Hydroxide (NaOH) | 10 mM | Low | Non-volatile, so it will remain in your final solution. Ensure this is compatible with your downstream experiments. |
Recommendation: For most applications, 1% NH₄OH is a good starting point due to its effectiveness and volatility.[6] However, if your experiment is sensitive to ammonia, 10mM NaOH is a viable alternative.
Q4: How should I store my reconstituted Aβ(1-14) solution?
A4: Best Practices for Storage to Minimize Aggregation
The stability of reconstituted Aβ solutions is limited.[5] The best practice is to use the solution immediately after preparation .[12]
If storage is absolutely necessary:
-
Aliquoting is Key: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which are known to promote aggregation.[4][5][6]
-
Snap-Freezing: Rapidly freeze the aliquots in liquid nitrogen or on dry ice.
-
Storage Temperature: Store at -80°C for the best long-term stability.[6][12]
-
Thawing: When ready to use, thaw the aliquot rapidly at 37°C.[6]
-
Post-Thaw Centrifugation: Before use, it is a good practice to centrifuge the thawed aliquot at high speed (e.g., >14,000 x g) at 4°C for 5-10 minutes to pellet any small, insoluble aggregates that may have formed during storage.[6][12] Use the supernatant for your experiment.
Q5: Why is my Aβ(1-14) solution showing turbidity or precipitate after I dilute it into my experimental buffer?
A5: Troubleshooting Precipitation and Aggregation
This indicates that the peptide is aggregating and falling out of solution. Here are the likely causes and how to address them:
-
Final pH is too close to the pI: When you dilute your basic Aβ stock into your final buffer, the final pH might be too low, causing the peptide to aggregate. Ensure your final buffer has sufficient buffering capacity to maintain a pH well above the pI (ideally pH > 7.2).[2]
-
"Shock" from Dilution: A very rapid change in pH can sometimes induce aggregation. While immediate dilution is recommended, ensure thorough and gentle mixing as you add the basic stock to the final buffer.
-
High Peptide Concentration: The higher the concentration of Aβ, the more likely it is to aggregate.[2] Try working with a lower final concentration if possible.
-
Presence of Salts: While some salt is necessary for physiological relevance, high ionic strength can sometimes promote aggregation.[2]
-
Temperature: Incubating at higher temperatures (e.g., 37°C) will accelerate aggregation.[6] Keep solutions on ice whenever possible.
Troubleshooting Steps:
-
Check the final pH of your solution after dilution.
-
Use ice-cold buffer for dilution to slow down the aggregation kinetics.[6]
-
Reduce the final peptide concentration.
-
Ensure your initial basic solubilization was complete. Any undissolved particles will act as seeds for aggregation.
Visualizing the Impact of pH on Aβ Solubility
The following diagram illustrates the relationship between pH, the isoelectric point (pI), and the solubility of Aβ peptides.
Caption: pH effect on Aβ peptide charge and solubility.
Summary of Key Recommendations
-
Always start with a high pH solubilization step (e.g., 1% NH₄OH or 10mM NaOH) to ensure a monomeric starting solution.
-
For maximum reproducibility, especially with non-pre-treated peptides, perform an HFIP treatment prior to basic reconstitution.
-
Work quickly and on ice to minimize aggregation during handling.
-
Use freshly prepared solutions whenever possible.
-
If storage is necessary, snap-freeze single-use aliquots at -80°C and centrifuge after thawing to remove any aggregates.
-
Avoid vigorous vortexing of Aβ solutions.
By understanding and controlling the pH during the reconstitution of acidic Aβ(1-14) fragments, you can significantly improve the quality and reproducibility of your experimental data.
References
-
Nag, M., et al. (2012). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. Journal of Peptide Science, 18(4), 233-241. [Link]
-
ResearchGate. (2015, June 12). Can someone review my method for Amyloid beta 1-42 reconstitution?[Link]
-
Dear, A. J., et al. (2020). pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes. Angewandte Chemie International Edition, 59(24), 9549-9555. [Link]
-
Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20-33. [Link]
-
Dong, X., et al. (2013). Amyloid-β peptide (1–42) aggregation induced by copper ions under acidic conditions. Acta Biochimica et Biophysica Sinica, 45(8), 648-655. [Link]
-
Chew, Y. L., & Poh, C. L. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 6, 59. [Link]
-
Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology, 413, 20-33. [Link]
-
Szekeres, G. P., et al. (2016). Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering. PLoS ONE, 11(2), e0149257. [Link]
-
Eagle Biosciences. Amyloid Beta Protein. [Link]
-
Ryan, T. M., et al. (2013). Ammonium hydroxide treatment of Aβ produces an aggregate free solution suitable for biophysical and cell culture characterization. PeerJ, 1, e73. [Link]
-
ResearchGate. (2025, August 8). pH Effects on the Conformational Preferences of Amyloid β‐Peptide (1–40) in HFIP Aqueous Solution by NMR Spectroscopy. [Link]
-
Johnson, R. D., et al. (2021). Lysosomal proteolysis of amyloid beta is impeded by fibrils grown in both acidic and neutral pH environments. bioRxiv. [Link]
-
Rangachari, V., et al. (2014). Preparation Protocols of Aβ(1−40) Promote the Formation of Polymorphic Aggregates and Altered Interactions with Lipid Bilayer. Langmuir, 30(44), 13346-13354. [Link]
-
Gremer, L., et al. (2023). Atomic Resolution Insights into pH Shift Induced Deprotonation Events in LS-Shaped Aβ(1–42) Amyloid Fibrils. Journal of the American Chemical Society, 145(4), 2295-2303. [Link]
-
ResearchGate. (2012, November 30). Problems with Amyloid Beta Oligomer Preparation. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-32. [Link]
-
Zhang, Y., et al. (2022). Amyloid beta: structure, biology and structure-based therapeutic development. Signal Transduction and Targeted Therapy, 7(1), 1-18. [Link]
-
Wikipedia. Amyloid beta. [Link]
-
Yoo, S. (2019). Preparation, Conjugation, and Stabilization of Amyloid-β Peptides. eScholarship.org. [Link]
-
ResearchGate. (2014, December 29). Which is the best method to dilute Amyloid beta 1-42 lyophylized powder?[Link]
-
Arosio, P., et al. (2015). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Biophysical Journal, 108(9), 2157-2160. [Link]
-
Lund University Publications. (2022). Exploration of Methods for Solubility Studies of Amyloid Beta. [Link]
-
Gremer, L., et al. (2023). Atomic Resolution Insights into pH Shift Induced Deprotonation Events in LS-Shaped Aβ(1–42) Amyloid Fibrils. Journal of the American Chemical Society, 145(4), 2295–2303. [Link]
-
ResearchGate. (2014, December 21). Can someone suggest a way for Amyloid Beta 29-40 and 29-42 solubility?[Link]
-
ResearchGate. (2015, May 21). Can someone help me with problems with Amyloid Beta peptide (1-42) Preparation?[Link]
-
National Center for Biotechnology Information. (2025, April 27). Amyloid Beta Peptide - StatPearls. [Link]
-
JPT Peptide Technologies. Beta-Amyloid 1-42 HFIP treated. [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human beta Amyloid (1-40) Recombinant Protein - FAQs [thermofisher.com]
- 11. Ammonium hydroxide treatment of Aβ produces an aggregate free solution suitable for biophysical and cell culture characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Handling Instructions | Amyloid Beta Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
comparison of aggregation kinetics beta-amyloid 1-14 vs full length rodent Abeta
Comparative Kinetics Guide: A (1-14) vs. Full-Length Rodent A
Executive Technical Summary
This guide contrasts the aggregation kinetics of the N-terminal hydrophilic fragment A
-
A
(1-14) acts as a non-amyloidogenic control or a specific tool for studying metal-ion coordination (Cu²⁺, Zn²⁺). It lacks the Central Hydrophobic Cluster (CHC) and C-terminal tail required for -sheet lamination. -
Rodent A
(Full Length) contains the necessary hydrophobic machinery for fibrillation but harbors three specific mutations (R5G, Y10F, H13R) compared to the human sequence. These mutations significantly retard nucleation and alter metal-binding affinity, rendering it thermodynamically less favorable for aggregation than Human A .
Quick Reference: Kinetic Profile
| Feature | A | Rodent A |
| Primary State | Soluble Monomer / Disordered | Monomer |
| ThT Fluorescence | Negative (Flat line) | Positive (Sigmoidal, long lag phase) |
| Aggregation Driver | None (Lacks CHC residues 16-21) | Hydrophobic C-terminus (28-42) |
| Metal Binding | High Affinity (His6, His13, His14) | Modified Affinity (His13 |
| In Vivo Relevance | Metal homeostasis / Oxidative stress | Non-plaque forming (Wild-type mice) |
*Note: Commercial A
Sequence & Structural Determinants[1][2][3]
The kinetic differences are dictated by the primary amino acid sequence. The Rodent sequence differs from Human A
Sequence Alignment
-
Human A
(1-14): Asp-Ala-Glu-Phe-Arg -His-Asp-Ser-Gly-Tyr -Glu-Val-His -His -
Rodent A
(1-14): Asp-Ala-Glu-Phe-Gly -His-Asp-Ser-Gly-Phe -Glu-Val-Arg -His -
Mutations:
-
Arg5Gly (R5G): Increases flexibility but removes a positive charge.
-
Tyr10Phe (Y10F): Removes a hydroxyl group; prevents dityrosine cross-linking (a mechanism of stabilizing toxic oligomers).
-
His13Arg (H13R): Critical. Replaces the imidazole ring (metal coordinator) with a guanidinium group. This disrupts the high-affinity Cu²⁺/Zn²⁺ binding site characteristic of Human A
.
-
Mechanistic Impact[4][5][6]
-
A
(1-14): Lacks the LVFFA (17-21) hydrophobic core. Without this "velcro" region, the peptide cannot nucleate into -sheets. It remains a random coil in solution. -
Rodent A
FL: Possesses the hydrophobic core and C-terminus. However, the H13R mutation increases electrostatic repulsion (Arg is positively charged at physiological pH, whereas His is neutral/variable), and the R5G mutation alters N-terminal folding. These factors combined increase the critical concentration required for aggregation and extend the lag phase (nucleation time).
Experimental Data & Protocols
Experiment A: Thioflavin T (ThT) Fluorescence Assay
Objective: To quantify and compare the fibrillation kinetics over time.
Expected Results:
-
A
(1-14): Baseline fluorescence only. No sigmoidal growth curve, regardless of concentration (up to 100 µM). -
Rodent A
(1-42): Sigmoidal curve. Compared to Human A (1-42), the lag phase is significantly longer (e.g., 12-24h vs 2-4h for Human) and the maximum amplitude may be lower depending on fibril morphology.
Protocol
-
Pre-treatment (Crucial): Dissolve lyophilized peptide in 100% HFIP (Hexafluoroisopropanol) to remove pre-existing aggregates. Evaporate HFIP to obtain a monomeric film.
-
Resuspension: Dissolve the film in dry DMSO to 5 mM (stock).
-
Assay Buffer: Dilute to 20 µM in PBS (pH 7.4) containing 20 µM ThT.[1]
-
Plate Setup: Use a black 96-well plate (non-binding surface).
-
Measurement: Read fluorescence (Ex: 440nm, Em: 485nm) every 10 minutes at 37°C with intermittent shaking (orbital, 10s before read).
Experiment B: Transmission Electron Microscopy (TEM)
Objective: To visualize the structural endpoint of the incubation.
Expected Results:
-
A
(1-14): No fibrils observed. Potential amorphous "clumps" if metal ions (Cu/Zn) are present in the buffer, but no ordered filaments. -
Rodent A
: Long, unbranched amyloid fibrils (6-10 nm diameter), morphologically similar to human fibrils but potentially less abundant or more twisted.
Protocol
-
Incubation: Incubate peptides (from Exp A) for 48 hours at 37°C.
-
Grid Prep: Apply 10 µL of sample to a glow-discharged Formvar/carbon-coated copper grid.
-
Staining: Wick off excess after 60s. Apply 10 µL of 2% Uranyl Acetate (negative stain) for 60s. Wick dry.
-
Imaging: Image at 80-120 kV.
Visualizing the Aggregation Pathway
The following diagram illustrates the kinetic divergence. A
Caption: Kinetic pathway comparison. A
References
-
Sequence and Aggregation Propensity
- Study: "Comparison of human and mouse A sequences."
- differs by 3 amino acids (R5G, Y10F, H13R)
-
Source:
[2]
-
Role of N-Terminal Fragment (1-14/1-16)
- Study: "Amyloid beta: structure, biology and structure-based therapeutic development."
- Key Finding: Residues 1-14 are partially ordered in the fibril but do not form the core. The fragment itself is used to study metal interactions (His6, His13, His14).
-
Source:
-
Rodent vs.
-
Metal Binding and H13R Mutation
Sources
- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Human and rodent sequence analogs of Alzheimer's amyloid beta A4 share similar properties and can be solubilized in buffers of pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu2+ Affects Amyloid-β (1–42) Aggregation by Increasing Peptide-Peptide Binding Forces | PLOS One [journals.plos.org]
Safety Operating Guide
Operational Guide: Beta-Amyloid(1-14) Disposal & Stewardship
Target Audience: Senior Researchers, Lab Managers, and EHS Officers Scope: Mouse/Rat In Vivo Studies & In Vitro Reagent Handling
Executive Summary: The Stewardship Mandate
While Beta-Amyloid(1-14) (A
Immediate Hazard Classification:
-
GHS Classification: Not classified as hazardous (Standard SDS).[1]
-
Bio-Safety Level (BSL): BSL-1 (Synthetic peptide) to BSL-2 (if viral vector expressed).
-
Waste Category: Chemical Waste (Synthetic) or Pathological Waste (Animal Tissue).
Part 1: Waste Stream Decision Matrix
Logic: Proper disposal depends entirely on the experimental context (Synthetic Injection vs. Transgenic Expression).
Figure 1: Decision Matrix for A
Part 2: In Vitro Reagent Disposal (Stock & Cell Culture)
The Core Risk: A
1. Liquid Waste Segregation
| Waste Type | Composition | Disposal Protocol |
| Organic Stock | Peptide in 100% DMSO or HFIP | Non-Halogenated Organic Solvent Waste. Do not autoclave (DMSO creates toxic volatiles). |
| Aqueous Waste | Peptide in PBS, Media, or NaOH | Aqueous Chemical Waste. Adjust pH to 6-10 if required by local EHS. |
| Trace Residues | Empty vials with <3% volume | Solid Chemical Waste. Cap tightly. Do not wash out. |
2. "Self-Validating" Decontamination (The NaOH Rule)
Amyloid peptides can form seeds that resist standard detergents. While A
Protocol:
-
Soak: Immerse contaminated glassware in 1N NaOH (Sodium Hydroxide) for 1 hour.
-
Neutralize: Rinse with water, then wash with standard laboratory detergent.
-
Verify: No white residue should remain.
Part 3: In Vivo Disposal (Mouse & Rat Protocols)
This section addresses the specific logistics of handling rodent carcasses and bedding.
Scenario A: Synthetic Peptide Injection (Acute/Chronic)
Context: You injected synthetic A
-
Carcass: The peptide is metabolized or excreted. The carcass is Pathological Waste (Incineration). It is not infectious.
-
Bedding: Unless using a radioactive tracer (
I), bedding is generally treated as Standard Animal Bedding .-
Exception: If the protocol involves continuous infusion (osmotic pump) where leakage is possible, treat bedding as Chemical Hazard (bagged separately) for the first 48 hours.
-
Scenario B: Transgenic or Viral Vector Expression
Context: Mice expressing A
-
Carcass: Biohazard (Red Bag).
-
Requirement: Must be autoclaved before leaving the facility or sent directly for medical waste incineration.
-
-
Bedding: Treat as Biohazard during the viral shedding window (typically 72 hours post-infection for AAV).
Step-by-Step Carcass Packaging
-
Primary Containment: Place carcass in an opaque, leak-proof bag (polyethylene).
-
Absorbent: Add enough absorbent material (vermiculite or pads) to contain all fluids.
-
Secondary Containment: Double bag.
-
Labeling:
-
Label: "Pathological Waste - Incinerate Only."
-
If chemically treated: Add "Chemical Contaminant: Beta-Amyloid."
-
Part 4: Emergency Spill Response
If a concentrated stock of A
Figure 2: Spill response workflow emphasizing chemical denaturation.
Detailed Steps:
-
Isolate: Mark the area.[6]
-
Solubilize: Cover the spill with a paper towel soaked in 1N NaOH (or 10% Bleach if NaOH is unavailable). Allow to sit for 15-30 minutes. This ensures the peptide is denatured and easier to wipe up.
-
Collect: Dispose of all towels and gloves into the Solid Chemical Waste bin.
References
-
Anaspec. (2019).[7] Safety Data Sheet: Beta-Amyloid (1-42) & Fragments. Retrieved from
-
National Institutes of Health (NIH). (2022).[8] Waste Disposal Guide: Multihazardous and Pathological Waste. Retrieved from
-
University of Wisconsin-Madison EHS. (2024). Animal Related Waste Disposal Guidelines. Retrieved from
-
Bachem. (2021). Care and Handling of Amyloid Peptides. Retrieved from
-
Robert Koch Institute (RKI). (2014). Decontamination of medical devices from pathological amyloid-β aggregates. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
